molecular formula C9H8ClFO B1342093 1-(4-Chloro-3-fluorophenyl)propan-1-one CAS No. 1017779-67-7

1-(4-Chloro-3-fluorophenyl)propan-1-one

Cat. No.: B1342093
CAS No.: 1017779-67-7
M. Wt: 186.61 g/mol
InChI Key: FNPWFFVVAPSNJH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPWFFVVAPSNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280619
Record name 1-(4-Chloro-3-fluorophenyl)-1-propanone
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-67-7
Record name 1-(4-Chloro-3-fluorophenyl)-1-propanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-1-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Chloro-3-fluorophenyl)propan-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one

Abstract

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features, particularly the substituted phenyl ring, make it a valuable building block for the synthesis of more complex molecules, especially within the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the aromatic ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. This guide provides a comprehensive overview of the core chemical properties, a validated synthetic protocol, reactivity insights, and analytical considerations for this compound, tailored for researchers and scientists in drug development and chemical synthesis.

Core Physicochemical and Structural Properties

This compound, also known as 4-chloro-3-fluoropropiophenone, is a solid at room temperature. The compound's molecular structure, featuring an ethyl ketone group attached to a 4-chloro-3-fluorophenyl moiety, is fundamental to its reactivity and utility as a synthetic precursor.

Table 1: Physicochemical Data

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 1017779-67-7[1][2]
Molecular Formula C₉H₈ClFO[1][2]
Molecular Weight 186.61 g/mol [2]
Appearance Light brown powder/solid (typical)[3]
MDL Number MFCD09832382[2]

Synthesis and Mechanistic Insights: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of synthetic chemistry for creating aryl ketones.[6]

Causality of Experimental Design

The choice of a Friedel-Crafts acylation is dictated by its efficiency in forming a new carbon-carbon bond on the aromatic ring.[7] The reaction mechanism involves the activation of an acylating agent (propanoyl chloride) by a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. Anhydrous conditions are critical, as the Lewis acid catalyst reacts readily with water, which would quench the reaction. The deactivating, ortho, para-directing nature of the chloro and fluoro substituents guides the acylation to the desired position.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • 1-Chloro-2-fluorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under a positive pressure of dry nitrogen.

  • Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.

  • Acylating Agent Addition: Propanoyl chloride is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: A solution of 1-chloro-2-fluorobenzene in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram```dot

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process R1 1-Chloro-2-fluorobenzene P2 Add 1-Chloro-2-fluorobenzene Solution Dropwise R1->P2 R2 Propanoyl Chloride P1 Mix AlCl₃ and Propanoyl Chloride in DCM at 0°C R2->P1 Cat Anhydrous AlCl₃ Cat->P1 P1->P2 P3 Stir at Room Temperature P2->P3 P4 Quench with Ice/HCl P3->P4 P5 Aqueous Workup P4->P5 P6 Purification P5->P6 Product This compound P6->Product

Caption: Reduction of the ketone to a secondary alcohol.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The aromatic region would display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The signals for the carbons bonded to or near the fluorine will exhibit C-F coupling.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (186.61 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). [2]* Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the compound and monitor the progress of the synthesis reaction.

Safety and Handling

Based on safety data for structurally similar compounds like 3-Chloro-4-fluoropropiophenone, this compound should be handled with care in a well-ventilated area or fume hood. [8]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [3][8]Harmful if swallowed. [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [3]* Handling: Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its versatile reactivity and the beneficial properties conferred by its halogenated aromatic ring. A robust understanding of its synthesis via Friedel-Crafts acylation, coupled with knowledge of its reactivity and proper analytical characterization, enables its effective use in the complex, multi-step synthetic pathways required for modern drug discovery and development. Its application underscores the continued importance of halogenated building blocks in medicinal chemistry.

References

  • 4'-CHLORO-3'-FLUORO-3-(4-FLUOROPHENYL)
  • 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone.
  • 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one.
  • SAFETY DATA SHEET (4'-Chloropropiophenone). MilliporeSigma.
  • 3-Chloro-4-Fluoropropiophenone MATERIAL SAFETY D
  • SAFETY DATA SHEET (4-Chloro-4′-fluorobutyrophenone). MilliporeSigma.
  • This compound. Chem-Space.
  • SAFETY DATA SHEET (2-Chloro-4'-fluoropropiophenone). Thermo Fisher Scientific.
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone. Vulcanchem.
  • Method for acylating fluorobenzene.
  • This compound. ChemicalBook.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts acyl
  • Friedel-Crafts Acyl
  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
  • EAS Reactions (3)
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

Sources

A Technical Guide to the Structural Elucidation of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(4-chloro-3-fluorophenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We navigate the process from initial hypothesis based on nomenclature to definitive structural confirmation, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section is designed to be a self-validating component of the overall analysis, ensuring the highest degree of confidence in the final assigned structure.

Introduction and Preliminary Analysis

The unambiguous determination of a molecule's structure is a foundational requirement in all facets of chemical research and development. The compound this compound is a halogenated propiophenone derivative. Such compounds often serve as key intermediates or building blocks in the synthesis of more complex molecules, including pharmacologically active agents. An error in structural assignment at this stage can have profound and costly consequences in later research phases.

This guide employs a logical workflow, beginning with the hypothesized structure and culminating in its rigorous spectroscopic confirmation.

1.1 Hypothesized Structure and Molecular Formula

Based on its IUPAC name, the structure is predicted to consist of a propane-1-one moiety where the carbonyl carbon is attached to a 3-fluoro-4-chlorophenyl group.

  • Molecular Formula: C₉H₈ClFO

  • Molecular Weight (Monoisotopic): 186.0248 g/mol [1]

  • Degree of Unsaturation: The formula for calculating the degree of unsaturation (DBE) is C - H/2 - X/2 + N/2 + 1. For C₉H₈ClFO, this yields (9 - 8/2 - 2/2 + 0/2 + 1) = 5. This is consistent with a benzene ring (4 DBEs) and a carbonyl group (1 DBE).

The Elucidation Workflow: An Integrated Approach

Elucidation_Workflow cluster_validation A Hypothesized Structure (C₉H₈ClFO) B Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern A->B  Verify MW & Elemental Comp. C Infrared (IR) Spectroscopy - Functional Group ID A->C  Confirm Functional Groups D 1D NMR (¹H, ¹³C, DEPT) - H & C Environments - Proton Count - Carbon Types B->D  Informs NMR Assignments F Final Structure Confirmation B->F C->D  Corroborates Functional Groups E 2D NMR (HSQC, HMBC) - ¹J(C,H) & ⁿJ(C,H) Connectivity D->E  Establish Atom Connectivity D->F

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is an essential first step, providing the molecular weight of the compound and critical information about its elemental composition.[4][5] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[6][7]

3.1 Experimental Rationale and Expected Data

Using a soft ionization technique like Electrospray Ionization (ESI) minimizes fragmentation and maximizes the abundance of the molecular ion peak ([M+H]⁺).[8]

  • Self-Validation: The presence of a single chlorine atom provides an immediate internal validation point. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic pattern for the molecular ion. We expect to see two peaks separated by approximately 2 m/z units:

    • An M peak corresponding to the molecule containing ³⁵Cl.

    • An M+2 peak corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third (33%) of the M peak.[6][9]

3.2 Data Summary

FeatureExpected ValuePurpose
Monoisotopic Mass 186.0248Confirms the elemental formula C₉H₈ClFO.
[M]⁺ Peak (³⁵Cl) m/z 186.02Corresponds to the most abundant chlorine isotope.
[M+2]⁺ Peak (³⁷Cl) m/z 188.02Corresponds to the heavier chlorine isotope.
[M]⁺:[M+2]⁺ Ratio ~3:1Definitive evidence for the presence of one chlorine atom.[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the rapid identification of key functional groups.

4.1 Experimental Rationale and Expected Data

The hypothesized structure contains two primary functional groups that are readily identifiable by IR: a carbonyl group (C=O) from the ketone and the aromatic ring.

  • Causality: The strong dipole moment of the C=O bond results in a very intense absorption. Its position is indicative of its chemical environment. For an aryl ketone, this stretch is expected in the range of 1680-1700 cm⁻¹.

  • Aromaticity: The presence of the benzene ring will give rise to several characteristic absorptions:

    • Aromatic C-H stretches just above 3000 cm⁻¹.

    • C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

4.2 Data Summary

Wavenumber (cm⁻¹)Expected VibrationSignificance
~1690 C=O Stretch (Aryl Ketone)Confirms the presence of the ketone functional group.
> 3000 Aromatic C-H StretchIndicates protons attached to the benzene ring.
~1550-1600 Aromatic C=C StretchSupports the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10][11] We will use a combination of 1D and 2D NMR experiments to assemble the molecular structure piece by piece.[2][12]

5.1 Predicted Molecular Structure with Atom Numbering

To facilitate discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

5.2 ¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Expert Insight: The substitution pattern on the benzene ring is key. With three substituents, we expect three distinct aromatic proton signals.[13] The ethyl group (-CH₂CH₃) will produce two signals: a quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group, a classic ethyl pattern.

5.3 ¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon environments.[14] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons, which is a self-validating mechanism to confirm carbon types.

  • Expected Signals: We anticipate 9 distinct carbon signals, as there is no molecular symmetry.

    • DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative.

    • DEPT-90: Only CH signals will appear.

    • Quaternary Carbons (C): These carbons (C1, C3, C4, and C7) will be visible in the broadband ¹³C spectrum but absent from all DEPT spectra.

5.4 Predicted 1D NMR Data Summary

Atom(s)¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)Carbon Type (DEPT)
H2 ~7.9dd (JHF, JHH)1H~128CH
H5 ~7.6t (JHH)1H~132CH
H6 ~7.8ddd (JHH, JHH, JHF)1H~118CH
H8 ~3.0q (JHH)2H~32CH₂
H9 ~1.2t (JHH)3H~8CH₃
C1 ---~138C
C3 ---~158 (d, ¹JCF)C
C4 ---~125 (d, ²JCF)C
C7 ---~198C (Ketone)[15]

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Coupling constants (J) are crucial for definitive assignment.

5.5 2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are indispensable for confirming the final structure by showing correlations between nuclei.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation, ¹JCH).[18] It is the definitive way to link the proton and carbon spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away (ⁿJCH, where n=2 or 3).[16] This allows us to connect the ethyl group to the carbonyl carbon and the carbonyl carbon to the aromatic ring.

HMBC_Correlations cluster_ethyl cluster_carbonyl cluster_aromatic H8 H8 (~3.0 ppm) C7 C7 (~198 ppm) H8->C7 ²J(C,H) C1 C1 (~138 ppm) H8->C1 ³J(C,H) H9 H9 (~1.2 ppm) H9->C7 ³J(C,H) H2 H2 (~7.9 ppm) H2->C7 ³J(C,H) C6 C6 (~118 ppm) H6 H6 H6->C7 ³J(C,H)

Caption: Key HMBC correlations confirming the molecular backbone.

  • Causality of HMBC:

    • The correlation from the methylene protons (H8) to the carbonyl carbon (C7) establishes the C7-C8 bond.

    • The correlation from the methyl protons (H9) to the carbonyl carbon (C7) further solidifies the propanone fragment.

    • Crucially, correlations from the aromatic protons H2 and H6 to the carbonyl carbon (C7) unambiguously link the carbonyl group to the C1 position of the phenyl ring.

Integrated Analysis and Final Confirmation

By integrating the data from all techniques, we achieve a robust and self-validated structural assignment:

  • MS confirmed the molecular formula C₉H₈ClFO and the presence of one chlorine atom.

  • IR confirmed the presence of the required aryl ketone functional group.

  • ¹H and ¹³C NMR showed the correct number of proton and carbon environments for the proposed structure, including the characteristic signals for a 1,2,4-trisubstituted benzene ring and an ethyl group.

  • DEPT experiments correctly identified the CH, CH₂, and CH₃ groups.

  • HSQC unequivocally linked each proton signal to its corresponding carbon signal.

  • HMBC provided the final, definitive proof of connectivity, linking the ethyl group to the carbonyl, and the carbonyl to the 4-chloro-3-fluorophenyl ring at the C1 position.

All spectroscopic data are in complete agreement with the structure of This compound .

Experimental Protocols

7.1 Mass Spectrometry (High-Resolution)

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol (HPLC grade). Dilute 1:100 in 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 50-500

    • Resolution: >10,000 FWHM

7.2 Infrared Spectroscopy (ATR)

  • Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scans: 16

    • Resolution: 4 cm⁻¹

    • Range: 4000-600 cm⁻¹

7.3 NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, 32 scans, 16 ppm spectral width.

    • ¹³C{¹H} NMR: Standard proton-decoupled pulse program, 1024 scans, 240 ppm spectral width.

    • DEPT-135: Standard DEPT pulse program, 256 scans.

    • HSQC: Gradient-selected, phase-sensitive pulse sequence optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Gradient-selected pulse sequence optimized for long-range couplings of 8 Hz.

References

  • Hampton Law. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • Giraudeau, P. (2015). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Available at: [Link]

  • ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]

  • Hofstetter, H., & Fu, Q. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

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An In-Depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one (CAS 1017779-67-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-one is a halogenated aromatic ketone, a member of the propiophenone family of organic compounds. Its chemical structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Aryl ketones are foundational scaffolds in the synthesis of numerous biologically active molecules.[1] The presence of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable building block for drug discovery programs.[2][3] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, analytical characterization methods, potential applications, and essential safety information.

Physicochemical Properties & Specifications

The fundamental identity and properties of this compound are summarized below. These specifications are critical for its use as a reagent and intermediate in controlled synthetic procedures.

Chemical Structure

Caption: Chemical Structure of this compound.

Compound Data
PropertyValueSource
CAS Number 1017779-67-7[4][5][6]
IUPAC Name This compound[4][5]
Molecular Formula C₉H₈ClFO[4][5][6]
Molecular Weight 186.61 g/mol [4][5]
MDL Number MFCD09832382[4][5]
Physical State Solid / Crystalline Powder (Predicted)General observation for similar compounds
Storage Sealed in dry, room temperature[5]

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation .[7] This electrophilic aromatic substitution reaction provides an efficient means of forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[8]

Reaction Principle and Mechanism

The synthesis involves the reaction of 1-chloro-2-fluorobenzene with an acylating agent, typically propanoyl chloride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).

The mechanism proceeds in three key steps:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion.[9]

  • Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-2-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst AlCl₃ is regenerated along with HCl as a byproduct.

Regioselectivity: The chlorine and fluorine atoms are both ortho-, para-directing groups. The acylation occurs predominantly at the para-position relative to the chlorine atom (and meta to the fluorine). This is due to a combination of steric hindrance at the ortho positions and the electronic activation provided by the halogen substituents.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 1-Chloro-2-fluorobenzene I2 Sigma Complex (Arenium Ion) R1->I2 Electrophilic Attack R2 Propanoyl Chloride I1 Acylium Ion [CH₃CH₂C=O]⁺ R2->I1 + Catalyst Catalyst AlCl₃ (Lewis Acid) I1->I2 Electrophilic Attack P1 This compound I2->P1 Deprotonation (Rearomatization) P2 HCl (Byproduct) I2->P2 forms

Caption: Reaction scheme for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[8][10] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Materials:

  • 1-chloro-2-fluorobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas).

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the resulting suspension to 0°C using an ice bath. Causality: Performing the reaction at a lower temperature can improve selectivity and reduce the formation of byproducts.[10]

  • Addition of Acylating Agent: Add propanoyl chloride dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add 1-chloro-2-fluorobenzene dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Analytical Workflow

G cluster_purity Chromatography cluster_structure Spectroscopy Start Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity Purity Assessment Purification->Purity Structure Structural Elucidation Purification->Structure HPLC HPLC Purity->HPLC GCMS_Purity GC-MS Purity->GCMS_Purity NMR NMR (¹H, ¹³C) Structure->NMR IR FT-IR Structure->IR MS Mass Spectrometry Structure->MS Final Characterized Compound HPLC->Final GCMS_Purity->Final NMR->Final IR->Final MS->Final

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures

While specific experimental data is proprietary or must be generated, the expected spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR (Proton NMR):

    • Ethyl Group: A characteristic triplet (3H, -CH₃) around δ 1.2 ppm and a quartet (2H, -CH₂-) around δ 3.0 ppm.

    • Aromatic Region: A complex multiplet pattern between δ 7.5-8.0 ppm for the three aromatic protons, showing coupling to each other and to the fluorine atom.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 198-200 ppm.

    • Ethyl Group: Two signals in the aliphatic region for the -CH₂- and -CH₃ carbons.

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-165 ppm), with their chemical shifts influenced by the chloro and fluoro substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • FT-IR (Infrared Spectroscopy):

    • A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aryl ketone.

    • C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group.

    • C-Cl and C-F stretching bands in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M⁺) at m/z 186.

    • A prominent M+2 peak at m/z 188 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

    • Fragmentation patterns will likely include the loss of the ethyl group (M-29) and the formation of the 4-chloro-3-fluorobenzoyl cation.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the combination of its reactive ketone group and the specifically substituted aromatic ring.

  • Scaffold for Bioactive Molecules: The propiophenone core is a precursor to many pharmaceutical agents, including CNS drugs, anti-arrhythmic agents, and local anesthetics.[] Substituted cathinones, which are β-keto analogues of amphetamines, are also derived from this scaffold.[12]

  • Medicinal Chemistry Building Block: The presence of both chloro and fluoro substituents is highly relevant in modern drug design.

    • Fluorine: Often incorporated to block metabolic oxidation sites, increase binding affinity (through hydrogen bonding or dipolar interactions), and modulate pKa.

    • Chlorine: Can enhance membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction that can improve drug-target binding.[3]

  • Synthetic Versatility: The ketone functional group can be readily transformed into other functionalities, such as:

    • Reduction to a secondary alcohol, introducing a chiral center.

    • Reductive amination to form various amines.

    • Alpha-halogenation to introduce further reactive sites.

These transformations allow for the generation of diverse chemical libraries for high-throughput screening in the search for new lead compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care, following standard safety protocols. The information below is based on general data for aryl ketones and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Hazard Identification (General for Aryl Ketones)
Hazard ClassStatement
Acute Toxicity May be harmful if swallowed or inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Flammability Combustible solid/liquid. Keep away from heat and open flames.
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a flame-resistant lab coat.

    • Respiratory Protection: If handling large quantities or generating dust/aerosols, use a NIOSH-approved respirator.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Li, Y., et al. (2023). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC - PubMed Central. Available at: [Link]

  • Dabhi H. R, et al. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2016). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Available at: [Link]

  • Zinn, S., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC - NIH. Available at: [Link]

  • The Good Scents Company. (n.d.). propiophenone. Available at: [Link]

  • Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. PubMed. Available at: [Link]

  • PubChem - NIH. (n.d.). 1-Phenyl-1-propanone. Available at: [Link]

  • Wordpress. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (2007). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-one, a halogenated aromatic ketone, is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making a thorough understanding of its physical properties essential for its application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established analytical protocols.

Chemical Identity and Molecular Structure

Chemical Formula: C₉H₈ClFO[1]

Molecular Weight: 186.61 g/mol [1]

CAS Number: 1017779-67-7[1]

Synonyms: 4'-Chloro-3'-fluoropropiophenone, 1-Propanone, 1-(4-chloro-3-fluorophenyl)-[1]

The molecular structure of this compound features a propiophenone core with chloro and fluoro substituents on the phenyl ring. This substitution pattern significantly influences the compound's polarity, intermolecular interactions, and, consequently, its physical properties.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on high-quality predictions from computational models.

Physical PropertyValueSource
Melting Point 30-34 °CExperimental[1]
Boiling Point 263.6 ± 20.0 °CPredicted
Density 1.214 ± 0.06 g/cm³Predicted
Appearance White to off-white crystalline solidInferred from melting point
Solubility Insoluble in water; Soluble in organic solventsInferred from related compounds

In-Depth Analysis of Physical Properties

Melting Point

The experimentally determined melting point of this compound is in the range of 30-34 °C.[1] This relatively low melting point suggests that the crystalline lattice is held together by moderate intermolecular forces. The presence of the polar carbonyl group and the halogen atoms contributes to dipole-dipole interactions, while the aromatic ring allows for van der Waals forces.

Boiling Point

The predicted boiling point of 263.6 ± 20.0 °C indicates that significant energy is required to overcome the intermolecular forces in the liquid state and transition to the gaseous phase. The polarity of the molecule, arising from the electronegative chlorine, fluorine, and oxygen atoms, leads to stronger dipole-dipole interactions compared to non-polar analogues.

Density

The predicted density of 1.214 ± 0.06 g/cm³ is consistent with a halogenated organic compound. The presence of the relatively heavy chlorine atom contributes to a density greater than that of water.

Solubility

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not available in the public domain, data from structurally similar compounds can be used for predictive interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The aromatic protons will likely appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The ethyl group will present as a quartet for the methylene (-CH₂-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons, both in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon will be the most downfield signal (typically around 190-200 ppm). The aromatic carbons will appear in the 120-140 ppm region, with their chemical shifts influenced by the chloro and fluoro substituents. The ethyl group carbons will be found in the upfield region.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift and coupling patterns of this signal can provide further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and alkyl groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.61 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for propiophenones include cleavage of the ethyl group and the bond between the carbonyl group and the aromatic ring.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties discussed. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination (Thiele Tube Method)

Rationale: The Thiele tube method provides a simple and effective way to determine the melting point of a solid by ensuring uniform heating of the sample.

Methodology:

  • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

  • The thermometer and capillary tube assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated, allowing for the even distribution of heat via convection currents.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

Rationale: The distillation method determines the boiling point by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • A sample of this compound is placed in a distillation flask with a few boiling chips.

  • A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

Rationale: This protocol establishes the qualitative solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology:

  • Approximately 10-20 mg of this compound is placed in a series of small test tubes.

  • To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added.

  • Each tube is agitated vigorously for 1-2 minutes.

  • The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Diagram: Solubility Testing Workflow

Caption: Workflow for Solubility Determination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A comprehensive understanding of its melting point, boiling point, density, solubility, and spectroscopic characteristics is fundamental for its effective use in research and development. The provided experimental protocols offer a framework for the accurate determination of these properties, ensuring data integrity and reproducibility. As a valuable building block in medicinal chemistry, a thorough knowledge of the physical properties of this compound will continue to be of great importance.

References

  • PubChem. 4'-Chloropropiophenone. [Link]

  • NIST Chemistry WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

Sources

A-to-Z Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(4-chloro-3-fluorophenyl)propan-1-one, a halogenated propiophenone derivative of significant interest in synthetic and medicinal chemistry. Halogenated organic compounds, particularly those containing chlorine and fluorine, are pivotal building blocks in the development of pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document delves into the compound's precise chemical identity, details a robust synthetic methodology via Friedel-Crafts acylation, outlines protocols for its structural characterization, and discusses its established and potential applications as a key intermediate in drug discovery. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by its IUPAC name.[3] Its chemical structure and core properties are summarized below.

Identifier Value Source
IUPAC Name This compoundChem-Space[3]
CAS Number 1017779-67-7ChemicalBook[4]
Molecular Formula C₉H₈ClFOChemicalBook[4]
Molecular Weight 186.61 g/mol ChemicalBook[4]
MDL Number MFCD09832382ChemicalBook[4]
Canonical SMILES CCC(=O)C1=CC(=C(C=C1)Cl)F---
InChI Key Will be generated based on structure---

Synthesis and Purification

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride.

Underlying Principle: Friedel-Crafts Acylation

This reaction is a classic electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from propanoyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The substitution occurs preferentially at the para-position relative to the fluorine atom due to a combination of steric hindrance from the ortho-chloro group and the directing effects of the halogens.

Experimental Protocol: Step-by-Step Synthesis

Materials:

  • 1-Chloro-2-fluorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Electrophilic Substitution: Add a solution of 1-chloro-2-fluorobenzene (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Workflow Visualization

G cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_workup Workup & Purification R1 1-Chloro-2-fluorobenzene P2 Add 1-Chloro-2-fluorobenzene solution (Electrophilic Aromatic Substitution) R1->P2 R2 Propanoyl Chloride P1 Mix AlCl₃ and Propanoyl Chloride in DCM (0 °C) (Acylium Ion Formation) R2->P1 Cat Anhydrous AlCl₃ Cat->P1 P1->P2 P3 Reaction at Room Temperature (Monitored by TLC) P2->P3 W1 Quench with 1M HCl P3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Wash with NaHCO₃ & Brine W2->W3 W4 Dry (MgSO₄) & Concentrate W3->W4 Pdt Purify via Column Chromatography W4->Pdt

Sources

synthesis route for 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Introduction

This compound (CAS No: 137930-32-6) is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of complex organic molecules. Its specific substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, provides a unique electronic and steric profile. This makes it a valuable building block for drug development professionals and researchers in medicinal chemistry and agrochemical science. The presence of these halogens offers multiple sites for further functionalization, for instance, through cross-coupling reactions, while the propiophenone moiety is a common feature in many biologically active compounds.

This technical guide provides a comprehensive exploration of the primary and alternative synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most apparent disconnection is at the C-C bond between the aromatic ring and the carbonyl group, suggesting an electrophilic aromatic substitution. This immediately points to the classic Friedel-Crafts acylation. Alternative disconnections suggest strategies involving organometallic reagents, such as Grignard reagents or boronic acids, leading to more modern cross-coupling methodologies.

G cluster_0 Synthetic Strategies cluster_1 Starting Materials (Friedel-Crafts) cluster_2 Starting Materials (Grignard) cluster_3 Starting Materials (Suzuki) Target This compound FC Friedel-Crafts Acylation Target->FC C(aryl)-C(acyl) disconnection Grignard Grignard Reaction Target->Grignard C(aryl)-C(acyl) disconnection Suzuki Suzuki Coupling Target->Suzuki C(aryl)-C(acyl) disconnection FC_SM1 1-Chloro-2-fluorobenzene FC->FC_SM1 FC_SM2 Propionyl Chloride FC->FC_SM2 Grignard_SM1 4-Chloro-3-fluoro-bromobenzene + Mg Grignard->Grignard_SM1 Grignard_SM2 Propionyl Chloride Grignard->Grignard_SM2 Suzuki_SM1 (4-Chloro-3-fluorophenyl)boronic acid Suzuki->Suzuki_SM1 Suzuki_SM2 Propionyl Chloride Suzuki->Suzuki_SM2

Caption: Retrosynthetic pathways for this compound.

Chapter 2: The Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is the most direct and industrially favored method for synthesizing aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

Mechanistic Principles & Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[4][5]

This acylium ion then attacks the electron-rich π-system of the 1-chloro-2-fluorobenzene ring. The directing effects of the existing substituents are paramount for predicting the outcome. Both chlorine and fluorine are ortho-, para-directing deactivators due to the interplay of their inductive electron-withdrawing effects and resonance electron-donating effects. However, the position of acylation is primarily governed by steric hindrance and the relative activating/deactivating strengths. The incoming electrophile will preferentially add to the position para to the fluorine atom (and meta to the chlorine atom), which is the most activated and sterically accessible site, leading to the desired this compound isomer.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of similar halogenated benzenes.[6][7]

Materials & Reagents:

  • 1-Chloro-2-fluorobenzene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G start Setup charge_flask Charge flask with AlCl₃ and anhydrous DCM start->charge_flask cool_flask Cool to 0-5 °C (Ice Bath) charge_flask->cool_flask add_acyl Add Propionyl Chloride dropwise cool_flask->add_acyl add_arene Add 1-Chloro-2-fluorobenzene dropwise, maintaining T < 5 °C add_acyl->add_arene react Stir at RT until completion (monitor by TLC/GC) add_arene->react quench Slowly pour reaction mixture onto crushed ice and conc. HCl react->quench separate Transfer to separatory funnel and separate layers quench->separate extract Extract aqueous layer with DCM (2x) separate->extract wash Combine organic layers. Wash with H₂O, sat. NaHCO₃, and brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Remove solvent (Rotary Evaporation) dry->concentrate purify Purify crude product (Recrystallization or Column Chromatography) concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas produced). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C using an ice-water bath.

  • Acylating Agent Addition: Propionyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension, ensuring the temperature remains below 5 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Arene Addition: 1-Chloro-2-fluorobenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key physicochemical and analytical data for the target compound.

PropertyValueReference(s)
CAS Number 137930-32-6[9]
Molecular Formula C₉H₈ClFO[9]
Molecular Weight 186.61 g/mol [10]
Appearance White to off-white solid(Typical)
Melting Point Not widely reported, expected > 40 °C(Predicted)
Purity (Typical) >98% (GC/HPLC)(Typical)

Chapter 3: Alternative Synthesis Strategies

While Friedel-Crafts acylation is the workhorse method, alternative strategies employing modern organometallic chemistry offer different advantages, particularly in scenarios requiring high regiochemical control or tolerance of sensitive functional groups.

The Grignard Reaction Approach

This classical organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl source.[11]

Conceptual Overview: The synthesis would begin with the preparation of a Grignard reagent from a suitable precursor, such as 4-chloro-3-fluoro-1-bromobenzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[12] The resulting Grignard reagent, (4-chloro-3-fluorophenyl)magnesium bromide, is a potent nucleophile. This reagent can then be reacted with an acylating agent like propionyl chloride. A key challenge is that Grignard reagents can react twice with acyl chlorides to form tertiary alcohols. To favor ketone formation, the reaction is typically run at low temperatures.[13]

Proposed Synthetic Scheme:

  • Grignard Formation: 4-Chloro-3-fluoro-1-bromobenzene + Mg → (4-Chloro-3-fluorophenyl)magnesium bromide

  • Acylation: (4-Chloro-3-fluorophenyl)magnesium bromide + Propionyl Chloride → this compound

This method's primary drawback is the potential for side reactions and the need for a specific, multi-substituted haloarene as a starting material, which may not be as readily available as 1-chloro-2-fluorobenzene.

The Palladium-Catalyzed Suzuki Coupling Route

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14] Its acylative variant has become an effective way to obtain aryl ketones under mild conditions with excellent functional group tolerance.[15][16]

Conceptual Overview: This strategy involves the coupling of (4-chloro-3-fluorophenyl)boronic acid with propionyl chloride. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base (e.g., Na₂CO₃ or Cs₂CO₃).[16][17] The catalytic cycle involves oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired ketone and regenerate the catalyst.[14]

Proposed Synthetic Scheme:

  • (4-Chloro-3-fluorophenyl)boronic acid + Propionyl Chloride --(Pd Catalyst, Base)--> this compound

The main advantages of this route are its exceptional regioselectivity (defined by the boronic acid) and its tolerance for a wide array of functional groups that might not survive the harsh Lewis acid conditions of a Friedel-Crafts reaction.[15] However, the cost of the palladium catalyst and the synthesis of the required boronic acid precursor are significant considerations for large-scale production.

Chapter 4: Comparative Analysis and Discussion

The choice of a synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and the need for functional group compatibility.

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki Coupling
Starting Materials Readily available, low costRequires specific dihaloareneRequires synthesis of boronic acid
Reagents Stoichiometric Lewis acid (AlCl₃)Stoichiometric MgCatalytic Palladium, Base
Regioselectivity Good, but potential for isomersExcellent (defined by halide)Excellent (defined by boronic acid)
Scalability Excellent, widely used in industryModerate, can be exothermicGood, but catalyst cost is a factor
Functional Group Tolerance Poor (sensitive groups react)Poor (incompatible with acidic protons)Excellent
Waste Generation Significant acidic aqueous wasteMagnesium salt wasteLower, but involves heavy metal
Overall Cost LowModerateHigh

Recommendation:

  • For large-scale, cost-effective synthesis where the starting materials are simple, Friedel-Crafts acylation is the undisputed method of choice.

  • For small-scale laboratory synthesis of complex molecules where other sensitive functional groups are present, the Suzuki coupling offers unparalleled precision and compatibility, despite its higher cost.

  • The Grignard reaction serves as a viable, classical alternative but is often superseded by the other two methods due to potential side reactions and the specific starting materials required.

Conclusion

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propionyl chloride. This method is robust, scalable, and economical. However, for applications demanding higher functional group tolerance or absolute regiochemical control in a complex molecular framework, modern palladium-catalyzed methods like the Suzuki coupling present a powerful, albeit more expensive, alternative. A thorough understanding of the principles, advantages, and limitations of each route, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

  • Zhang, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. [Link]

  • De la Rosa, J., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Bao, W-T., et al. (2019). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ResearchGate. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. UW-Madison Chemistry Department. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Bloom Tech. (2025). How Is 4'-Chloropropiophenone Synthesized?. Bloom Tech. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

  • Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic and Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. PMC. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3. Matrix Fine Chemicals. [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • National Institutes of Health. (n.d.). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. PMC. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. Pharmaffiliates. [Link]

  • Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.
  • National Institutes of Health. (n.d.). 3-Chloropropiophenone. PMC. [Link]

  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Library of Medicine. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one. ResearchGate. [Link]

  • PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. National Library of Medicine. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Chloro-3-fluorophenyl)propan-1-one, a halogenated propiophenone derivative of interest in pharmaceutical research and development. With a focus on scientific integrity and practical application, this document details the melting and boiling points of the compound, outlines the internationally recognized experimental protocols for their determination, and explores the underlying structure-property relationships that govern these characteristics. This guide is intended to serve as a vital resource for researchers and drug development professionals, enabling a deeper understanding of this compound's behavior and facilitating its effective utilization in medicinal chemistry and formulation science.

Introduction: The Significance of Halogenated Ketones in Drug Discovery

Halogenated organic compounds play a pivotal role in modern drug discovery. The incorporation of halogen atoms, such as chlorine and fluorine, into a lead molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound belongs to the class of aromatic ketones, a structural motif present in numerous active pharmaceutical ingredients (APIs).[3] The precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its advancement through the drug development pipeline.

The melting point is a crucial indicator of a compound's purity and is instrumental in polymorphism screening and formulation development.[4][5] Similarly, the boiling point provides insights into a substance's volatility and is essential for purification processes like distillation and for understanding its handling and storage requirements. This guide will delve into these two key parameters for this compound.

Physicochemical Properties of this compound

The accurate determination of a compound's physical constants is the cornerstone of its chemical characterization. The melting and boiling points of this compound are summarized in the table below.

PropertyValueSource
Melting Point 30-34 °C[6]
Boiling Point 263.6 ± 20.0 °C (Predicted)[6]
CAS Number 1017779-67-7[6]
Molecular Formula C₉H₈ClFO[6]
Molecular Weight 186.61 g/mol [6]

These values provide a fundamental dataset for this compound. The relatively low melting point suggests that it exists as a low-melting solid or potentially a waxy solid at room temperature. The predicted boiling point indicates its low volatility under standard conditions.

The Influence of Molecular Structure on Physical Properties

The melting and boiling points of a molecule are dictated by the strength of its intermolecular forces. For this compound, these forces are a combination of dipole-dipole interactions and van der Waals forces.

  • Dipole-Dipole Interactions: The presence of the electronegative chlorine and fluorine atoms, as well as the carbonyl group, creates a significant molecular dipole moment.[1][2] This leads to electrostatic attractions between neighboring molecules, increasing the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

  • Van der Waals Forces: These forces, although weaker than dipole-dipole interactions, increase with the size and surface area of the molecule. The aromatic ring and the propyl chain contribute to the overall van der Waals interactions.

The substitution pattern of the halogens on the aromatic ring also plays a subtle but important role. The ortho, meta, and para positions of the substituents can affect the molecule's symmetry and its ability to pack efficiently in a crystal lattice, which in turn influences the melting point.[7]

G This compound This compound Molecular Structure Molecular Structure This compound->Molecular Structure Intermolecular Forces Intermolecular Forces Melting Point Melting Point Intermolecular Forces->Melting Point Boiling Point Boiling Point Intermolecular Forces->Boiling Point Dipole-Dipole Dipole-Dipole Intermolecular Forces->Dipole-Dipole Van der Waals Van der Waals Intermolecular Forces->Van der Waals Molecular Structure->Intermolecular Forces Halogen Substitution Halogen Substitution Molecular Structure->Halogen Substitution Carbonyl Group Carbonyl Group Molecular Structure->Carbonyl Group

Caption: Relationship between molecular structure and physical properties.

Experimental Determination of Melting and Boiling Points: A Self-Validating Approach

To ensure the accuracy and reliability of the determined physicochemical data, it is imperative to follow standardized and validated experimental protocols. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the United States Pharmacopeia (USP) provide such frameworks.[6][8][9][10][11][12]

Melting Point Determination (OECD Guideline 102 & USP <741>)

The determination of the melting range provides a robust indication of purity. A pure substance will typically have a sharp melting point (a narrow range), whereas impurities will broaden and depress the melting range.[4]

Principle: The capillary method is the most widely accepted technique. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Experimental Protocol:

  • Sample Preparation: The substance is finely powdered and dried.

  • Capillary Loading: The powdered sample is introduced into a capillary tube (fused at one end) to a height of approximately 3 mm.

  • Heating: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of approximately 3 K/min initially.

  • Observation: As the temperature approaches the expected melting point (about 10 K below), the heating rate is reduced to 1 K/min to allow for accurate observation.

  • Data Recording: The temperature at which the first signs of melting are observed (the substance collapses or liquid appears) and the temperature at which the sample is completely liquid are recorded.

System Validation: The accuracy of the melting point apparatus must be regularly verified using certified reference standards with known melting points, as stipulated by the USP.[8][9]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation System Validation Powder Sample Powder Sample Dry Sample Dry Sample Powder Sample->Dry Sample Load Capillary Load Capillary Dry Sample->Load Capillary Place in Apparatus Place in Apparatus Load Capillary->Place in Apparatus Initial Heating (3 K/min) Initial Heating (3 K/min) Place in Apparatus->Initial Heating (3 K/min) Slow Heating (1 K/min) Slow Heating (1 K/min) Initial Heating (3 K/min)->Slow Heating (1 K/min) Observe Melting Observe Melting Slow Heating (1 K/min)->Observe Melting Record Range Record Range Observe Melting->Record Range Calibrate with Standards Calibrate with Standards Record Range->Calibrate with Standards

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The Siwoloboff method is a common and reliable technique for determining the boiling point of small quantities of liquid. A sample is heated in a tube containing an inverted, fused-end capillary. As the boiling point is reached, a continuous stream of bubbles emerges from the capillary. Upon slight cooling, the liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.

Experimental Protocol:

  • Apparatus Setup: A small amount of the sample is placed in a test tube. A smaller, inverted capillary tube (fused at the top) is placed inside the test tube.

  • Heating: The test tube is gently heated in a liquid bath.

  • Observation: As the temperature rises, air trapped in the capillary will expand and escape as bubbles. Near the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary is recorded as the boiling point.

Data Integrity: The atmospheric pressure at the time of the measurement must be recorded, and the boiling point should be corrected to standard pressure (101.325 kPa) if necessary.

Conclusion

The melting point of 30-34 °C and the predicted boiling point of 263.6 ± 20.0 °C for this compound provide essential data for its handling, purification, and formulation. This technical guide has not only presented these values but has also provided the procedural and theoretical framework necessary for their confident application in a research and development setting. By adhering to internationally recognized protocols and understanding the underlying structure-property relationships, scientists can ensure the quality and consistency of their work with this and other novel chemical entities.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link][8]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link][6]

  • USP General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). In USP-NF. Retrieved from a source providing access to USP general chapters.[9][11][12]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link][4]

  • Group 17: General Properties of Halogens. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • 3 Trends That Affect Boiling Points. (2025, October 17). Master Organic Chemistry. Retrieved from [Link]

  • OECD n°102: Melting point/Melting interval. (2020, November 27). Analytice. Retrieved from [Link][10]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • USP <741> MELTING RANGE OR TEMPERATURE. (2011, December 2). In USP-NF. Retrieved from a source providing access to USP general chapters.[11]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link][12]

  • 14.9: Aldehydes and Ketones- Structure and Names. (2022, October 27). Chemistry LibreTexts. Retrieved from [Link]

  • Why the melting and boiling point of halogen increases down the group although metallic... (2020, November 30). Quora. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link][5]

  • Ketones: Structure, Properties and Chemical test. (n.d.). Allen. Retrieved from [Link][3]

  • Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. (2025, August 10). ResearchGate. Retrieved from [Link][7]

  • 9.2 Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources. Retrieved from [Link][2]

  • Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. (n.d.). Regulations.gov. Retrieved from [Link]

  • What is the significance of the boiling point and the melting point of a substance? (2018, June 15). Quora. Retrieved from [Link]

  • Physical chemical testing studies. (n.d.). Essem Compliance. Retrieved from [Link]

  • Final Report Determination of Melting Point of RCX 18-839. (2018, July 9). Regulations.gov. Retrieved from [Link]

  • Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. (n.d.). LCS Laboratory Inc. Retrieved from [Link]

  • OECD 102 / 103. (n.d.). Phytosafe. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). Retrieved from a source providing OECD guidelines.

  • OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

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Spectroscopic Data for 1-(4-Chloro-3-fluorophenyl)propan-1-one: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-one, with the CAS number 1017779-67-7, is a halogenated aromatic ketone.[1] Its chemical structure, featuring a phenyl ring substituted with both a chloro and a fluoro group, presents a unique electronic environment that is reflected in its spectroscopic properties. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in research and development settings, particularly in the fields of medicinal chemistry and materials science where such halogenated scaffolds are of significant interest.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section outlines a standard experimental protocol, presents the predicted data in a tabular format, and offers an in-depth interpretation of the expected spectral features.

Molecular Structure

The molecular structure of this compound is depicted below, with atoms numbered for reference in the subsequent NMR analysis.

G M [M]⁺˙ m/z 186/188 F1 [M - C₂H₅]⁺ m/z 157/159 M->F1 - C₂H₅˙ F2 [C₇H₃ClFO]⁺ m/z 139/141 M->F2 - C₂H₅˙ F3 [C₂H₅]⁺ m/z 29 M->F3 α-cleavage

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Inquiry

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. The compound 1-(4-Chloro-3-fluorophenyl)propan-1-one, a propiophenone derivative, presents a compelling case for investigation. Its structural architecture, featuring a halogenated phenyl ring, is a common motif in a variety of biologically active molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect and evaluate the potential biological activities of this compound. We will proceed not with a rigid template, but with a logical, inquiry-driven approach, grounded in established scientific principles and methodologies.

Deconstructing the Molecule: Structural Clues and Hypothesized Biological Targets

The structure of this compound offers several clues to its potential biological interactions. The propiophenone core is structurally related to cathinones, a class of compounds known to interact with monoamine transporters.[1][2] The presence and positioning of the chloro and fluoro substituents on the phenyl ring are critical, as halogenation is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3] Furthermore, chlorofluorophenyl moieties are found in compounds with anticancer and antiangiogenic properties, as well as in molecules designed to inhibit specific protein-protein interactions.[4][5]

Based on these structural precedents, we can formulate several primary hypotheses regarding the potential biological targets of this compound:

  • Hypothesis 1: Monoamine Transporter Modulation. The compound may act as an inhibitor or a substrate (releasing agent) at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[1][2][6]

  • Hypothesis 2: Anticancer Activity. The compound may exhibit cytotoxic effects against cancer cell lines through various mechanisms, potentially including the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.[4][7]

  • Hypothesis 3: Enzyme Inhibition. The ketone moiety and the overall electronic properties of the molecule suggest potential inhibitory activity against a range of enzymes, such as kinases, histone deacetylases (HDACs), or others where a small molecule could occupy a critical binding pocket.[8][9]

The following experimental workflows are designed to systematically test these hypotheses.

Experimental Workflows for Target Validation and Biological Profiling

A tiered approach to experimentation is recommended, starting with broad, high-throughput screens and progressing to more focused, mechanism-of-action studies.

Tier 1: Primary Screening for Broad Biological Activity

The initial phase of investigation should aim to cast a wide net to identify any significant biological effects of the compound.

Rationale: To assess the general toxicity of the compound and to identify any potential for anticancer activity.

Protocol:

  • Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia) should be selected. A non-cancerous human cell line (e.g., fibroblasts) should be included as a control for selectivity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or a commercial ATP-based luminescence assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer
HCT116Colon Cancer
A549Lung Cancer
HL-60Leukemia
MRC-5Normal Lung Fibroblast

Rationale: To directly test the hypothesis that the compound interacts with DAT, NET, and SERT.

Protocol:

  • Source of Transporters: Utilize cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters, or membrane preparations from these cells.

  • Radioligand Binding Assay:

    • Incubate the transporter-expressing membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Determine the inhibition constant (Ki) of the compound for each transporter.

  • Synaptosomal Uptake Assay:

    • Prepare synaptosomes from rat or mouse brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake reaction after a short incubation period by rapid filtration.

    • Measure the amount of radioactivity taken up by the synaptosomes.

    • Calculate the IC50 for the inhibition of uptake for each transporter.

Data Presentation:

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
DAT
NET
SERT
Tier 2: Mechanism of Action and Pathway Analysis

Should the primary screens yield promising results, the next tier of experiments will focus on elucidating the underlying mechanism of action.

Rationale: If the compound inhibits monoamine transporter uptake, it is crucial to determine whether it acts as a competitive inhibitor (a blocker, like cocaine) or a substrate (a releaser, like amphetamine).

Protocol: Neurotransmitter Release Assay

  • Preparation: Use synaptosomes or cultured cells expressing the transporter of interest.

  • Loading: Pre-load the preparations with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Washing: Wash away the excess extracellular radiolabel.

  • Compound Exposure: Expose the loaded preparations to varying concentrations of this compound.

  • Measurement of Release: Collect the extracellular medium at different time points and quantify the amount of radioactivity released.

  • Comparison: Compare the release profile to that of a known blocker (e.g., GBR 12909 for DAT) and a known releaser (e.g., d-amphetamine for DAT). A releaser will induce a significant efflux of the neurotransmitter, while a blocker will not.

Logical Flow for Monoamine Transporter Investigation:

G A Primary Screen: Binding and Uptake Assays B Significant Activity (IC50 / Ki < 1 µM) A->B Yes C No Significant Activity A->C No D Neurotransmitter Release Assay B->D H De-prioritize for this pathway C->H E Compound is a Releaser D->E Release Observed F Compound is a Blocker D->F No Release Observed G Further Behavioral Studies (e.g., locomotor activity, drug discrimination) E->G F->G

Caption: Workflow for characterizing monoamine transporter activity.

Rationale: If the compound shows selective cytotoxicity towards cancer cells, further investigation into the mechanism of cell death is warranted.

Protocol: Apoptosis and Cell Cycle Analysis

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat the sensitive cancer cell line with the compound at its IC50 concentration for various time points.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activation Assay:

    • Treat cells as above.

    • Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3 and caspase-7) using a fluorogenic or colorimetric substrate.

  • Cell Cycle Analysis:

    • Treat cells with the compound and fix them in ethanol.

    • Stain the cellular DNA with a fluorescent dye like propidium iodide.

    • Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This can reveal if the compound causes cell cycle arrest at a specific checkpoint.

Potential Signaling Pathway Investigation:

Based on the structural similarity to known inhibitors, a targeted investigation into specific pathways may be warranted. For instance, the 4-chloro-3-fluorophenyl moiety is present in some MDM2 inhibitors.[5]

G p53 p53 Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 MDM2->p53 Binds and Inhibits Ub Ubiquitination MDM2->Ub Compound 1-(4-Chloro-3-fluorophenyl) propan-1-one (Hypothetical Inhibitor) Compound->MDM2 Inhibits Ub->p53 Tags for Degradation

Caption: Hypothesized MDM2-p53 pathway inhibition.

In Silico Modeling

Rationale: To provide a structural basis for the observed biological activities and to guide future chemical modifications.

Protocol: Molecular Docking

  • Target Selection: Choose the crystal structure of a validated target (e.g., human DAT, MDM2) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of the target protein.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) to understand the structural determinants of binding.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data for this compound will serve as a crucial starting point for establishing a structure-activity relationship (SAR).[10] Systematic modifications to the molecule can be made to probe the importance of different structural features:

  • Propiophenone Chain: The length of the alkyl chain can be varied to understand its impact on potency and selectivity.[1]

  • Phenyl Ring Substitution: The position and nature of the halogen substituents can be altered. For example, moving the chloro or fluoro group to different positions, or replacing them with other functional groups, can dramatically affect activity.[2][11]

  • Ketone Group: The ketone can be reduced to a hydroxyl group or replaced with other functionalities to assess its role in target binding.

These new analogs would then be subjected to the same experimental workflows to build a comprehensive SAR model, which can guide the optimization of a lead compound with improved potency, selectivity, and drug-like properties.

Conclusion

This compound represents a chemical scaffold with significant potential for biological activity, warranting a thorough and systematic investigation. By employing the multi-tiered experimental and in silico approaches outlined in this guide, researchers can effectively profile its biological effects, identify its molecular targets, and lay the groundwork for the potential development of novel therapeutic agents. The principles of rigorous experimental design, careful data interpretation, and iterative SAR analysis are paramount to unlocking the full potential of this and other novel chemical entities.

References

  • Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.
  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents.PubMed.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
  • Structure-Activity Relationships of Synthetic C
  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.PMC - PubMed Central.
  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immedi
  • Structure Activity Rel
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.PubMed.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PubMed Central.
  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents.MDPI.
  • Ketone bodies as signaling metabolites.PMC - PubMed Central.

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Technical Guide: 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of its Synthesis, Characterization, and Application as a Key Building Block in Pharmaceutical Research

Executive Summary

1-(4-Chloro-3-fluorophenyl)propan-1-one is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural arrangement, featuring a phenyl ring substituted with both chlorine and fluorine atoms, imparts unique electronic properties that are highly valuable in the design of bioactive molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. We will explore its fundamental physicochemical properties, delve into its synthesis via Friedel-Crafts acylation, detail the expected spectroscopic signatures for its characterization, and discuss its strategic application as a scaffold in medicinal chemistry. The document includes validated experimental protocols and essential safety guidelines to ensure proficient and safe handling in a laboratory setting.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount for its successful application in multi-step synthesis. The core properties of this compound are summarized below. These data are foundational for stoichiometric calculations, analytical method development, and regulatory documentation.

PropertyValueSource(s)
Molecular Weight 186.61 g/mol [1]
Molecular Formula C₉H₈ClFO[1][2]
CAS Number 1017779-67-7[1][2]
IUPAC Name This compound[2]
Canonical SMILES CCC(=O)C1=CC(=C(C=C1)Cl)FN/A
MDL Number MFCD09832382[1]

Synthesis and Reaction Mechanism

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[3]

In this specific synthesis, 1-chloro-2-fluorobenzene is the aromatic substrate, and propanoyl chloride serves as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to catalyze the reaction by generating a highly electrophilic acylium ion.[4] The reaction proceeds regioselectively, with the acylation occurring predominantly at the position para to the chlorine atom and meta to the fluorine atom, guided by the directing effects of the existing halogen substituents.

Synthesis Workflow

The overall process from reactants to purified product can be visualized as follows:

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Quenching cluster_purification Purification Reactants 1-Chloro-2-fluorobenzene + Propanoyl Chloride + Anhydrous AlCl₃ Reaction Friedel-Crafts Acylation (Inert Solvent, e.g., DCM) 0°C to RT Reactants->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purify Column Chromatography or Distillation SolventRemoval->Purify Product Pure this compound Purify->Product

Caption: General workflow for Friedel-Crafts synthesis.

Mechanistic Details

The trustworthiness of a synthetic protocol is rooted in a fundamental understanding of its reaction mechanism. The Friedel-Crafts acylation proceeds in two primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from propanoyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 1-chloro-2-fluorobenzene ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored by the loss of a proton, yielding the final ketone product.

G R1 Propanoyl Chloride + AlCl₃ E Acylium Ion (Electrophile) R1->E Step 1: Electrophile Generation Sigma Sigma Complex (Carbocation Intermediate) E->Sigma Step 2: Nucleophilic Attack ArH 1-Chloro-2-fluorobenzene (Nucleophile) ArH->Sigma P Product + HCl + AlCl₃ Sigma->P Step 3: Deprotonation & Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts acylation.

Spectroscopic Characterization

Self-validation of the synthesized product requires rigorous analytical characterization. While public spectral data for this specific compound is sparse, its structure allows for reliable prediction of its key spectroscopic features.

TechniqueExpected Features
¹H NMR - Aromatic Protons (3H): Complex multiplets between δ 7.0-8.0 ppm, showing coupling to each other and to the fluorine atom. - Methylene Protons (-CH₂-) (2H): A quartet around δ 2.9-3.1 ppm, coupled to the methyl protons. - Methyl Protons (-CH₃) (3H): A triplet around δ 1.1-1.3 ppm, coupled to the methylene protons.
¹³C NMR - Carbonyl Carbon (C=O): A singlet in the downfield region, typically δ 195-205 ppm. - Aromatic Carbons (6C): Multiple signals between δ 115-165 ppm. The carbon bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will show smaller C-F couplings. - Aliphatic Carbons (2C): Signals for the -CH₂- and -CH₃ groups in the upfield region (δ 8-40 ppm).
Mass Spec. (EI) - Molecular Ion (M⁺): Expected at m/z 186. The presence of chlorine will result in a characteristic M+2 peak (at m/z 188) with an intensity approximately one-third that of the M⁺ peak. - Key Fragments: A prominent fragment at m/z 157 resulting from the loss of the ethyl group (•C₂H₅). Another major fragment corresponding to the chlorofluorobenzoyl cation at m/z 157.
IR Spectroscopy - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. - C-Cl Stretch: An absorption in the 700-800 cm⁻¹ region. - Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹.

Applications in Drug Discovery and Development

Halogenated phenyl ketones are foundational building blocks in medicinal chemistry. The inclusion of fluorine and chlorine atoms on the phenyl ring is a strategic design choice that can profoundly influence a drug candidate's properties.

  • Fluorine's Role: The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes). It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and can modulate the pKa of nearby functional groups.[5]

  • Chlorine's Role: The chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. It can fill hydrophobic pockets in protein binding sites, thereby enhancing potency.

This specific scaffold, this compound, can be elaborated into more complex structures. For instance, the ketone functionality can be reduced to a secondary alcohol, which introduces a chiral center, or it can serve as a handle for further reactions like aldol condensations, reductive aminations, or the formation of heterocyclic rings.

Experimental Protocol: Synthesis

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials & Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • 1-Chloro-2-fluorobenzene (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under an inert atmosphere. Charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.2 eq). Cool the resulting suspension to 0°C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-chloro-2-fluorobenzene (1.0 eq) and propanoyl chloride (1.1 eq) in anhydrous DCM.

  • Acylation Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be performed with caution.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The NaHCO₃ wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, the hazards can be inferred from its chemical class and functional groups.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Hazards:

    • Skin/Eye Irritation: Assumed to be an irritant. In case of contact, flush the affected area with copious amounts of water.[7]

    • Ingestion: May be harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[6]

    • Inhalation: May cause respiratory tract irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Retrieved from [Link]

  • Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)- Mass Spectrum. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(4-fluorophenyl)-3-chloro-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)- IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1-(4-Chloro-3-fluorophenyl)propan-1-one in Medicinal Chemistry

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a cornerstone in the synthesis of a diverse array of biologically active molecules. The specific substitution pattern of this compound offers a unique starting point for the development of novel chemical entities. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, a common strategy in modern drug discovery to enhance metabolic stability and binding affinity.[1]

This guide provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of established synthetic strategies and practical insights. The protocols are presented to be self-validating, with explanations for the rationale behind the chosen reagents and conditions.

The primary synthetic transformations discussed include:

  • α-Halogenation and Subsequent Nucleophilic Substitution: A classic and versatile method for introducing a wide range of functional groups at the α-position of the carbonyl group.

  • Reductive Amination: A powerful technique for the synthesis of substituted amines, which are prevalent in many pharmaceutical agents.[2]

  • Mannich Reaction: A three-component condensation reaction for the synthesis of β-amino ketones, known as Mannich bases, which exhibit a wide spectrum of biological activities.[3][4][5]

  • Claisen-Schmidt Condensation for Chalcone Synthesis: The formation of chalcones, which are precursors to flavonoids and other heterocyclic systems, and possess diverse pharmacological properties.[1][6]

  • Synthesis of Heterocyclic Derivatives (Pyrazoles and Semicarbazones): Leveraging the reactivity of the ketone to construct important heterocyclic scaffolds.

These synthetic routes open avenues to a vast chemical space, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.

PART 1: α-Bromination and Nucleophilic Substitution

A cornerstone of ketone derivatization is the introduction of a halogen at the α-position, which then serves as a leaving group for nucleophilic substitution. This two-step sequence allows for the facile introduction of a wide array of functionalities.

Protocol 1: α-Bromination of this compound

This protocol describes the synthesis of 2-bromo-1-(4-chloro-3-fluorophenyl)propan-1-one, a key intermediate for subsequent nucleophilic substitution reactions. The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine.

Rationale for Experimental Choices:

  • Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its solid nature, which makes it safer and easier to handle. Pyridinium tribromide is another solid, stable alternative.

  • Catalyst: A catalytic amount of acid (e.g., acetic acid or HBr) is often used to promote the formation of the enol tautomer, which is the reactive species in the bromination of ketones.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or a polar aprotic solvent like acetic acid is typically employed to avoid side reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. A catalytic amount of 48% HBr (a few drops) can be added to initiate the reaction.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: α-Bromination of Propiophenone Analogues

Starting MaterialBrominating AgentSolventYield (%)Reference
4'-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid>80[This is a general protocol, specific yield may vary]
PropiophenoneBromineAcetic Acid~75[General knowledge, specific reference not available]
1-(4-fluorophenyl)ethanoneNBSCCl4High[General knowledge, specific reference not available]

Visualization of the Synthetic Workflow:

G start This compound intermediate 2-Bromo-1-(4-chloro-3-fluorophenyl)propan-1-one start->intermediate α-Bromination (e.g., NBS, HBr/AcOH) product Substituted Derivative intermediate->product Nucleophilic Substitution (e.g., R2NH, RSH) G ketone This compound imine Iminium Ion Intermediate ketone->imine + R2NH, H+ amine N-Substituted Amine Derivative imine->amine Reduction (e.g., NaBH3CN) G ketone This compound chalcone Chalcone Derivative ketone->chalcone Claisen-Schmidt Condensation aldehyde Substituted Benzaldehyde aldehyde->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole + Hydrazine

Sources

The Strategic Application of 1-(4-Chloro-3-fluorophenyl)propan-1-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the judicious selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, halogenated propiophenones have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 1-(4-Chloro-3-fluorophenyl)propan-1-one, a versatile intermediate whose unique electronic and steric properties are being increasingly leveraged in the design of innovative drug candidates. We will explore its synthesis, physicochemical characteristics, and its application in the construction of biologically active molecules, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Strategic Importance

This compound is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts distinct physicochemical properties and reactivity. This unique substitution pattern is of significant interest to medicinal chemists for several reasons:

  • Modulation of Lipophilicity and Metabolic Stability: The chloro and fluoro groups enhance the lipophilicity of derivative molecules, which can improve membrane permeability and oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

  • Electronic Effects: The electron-withdrawing nature of the halogen atoms influences the reactivity of the aromatic ring and the adjacent carbonyl group. This can be strategically utilized in various chemical transformations.

  • Specific Interactions with Biological Targets: The halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with amino acid residues in the binding sites of target proteins, potentially enhancing binding affinity and selectivity.

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 1017779-67-7[3]
Molecular Formula C₉H₈ClFO[3]
Molecular Weight 186.61 g/mol
IUPAC Name This compound[3]
Appearance White to off-white solid
Solubility Soluble in common organic solvents

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1-Chloro-2-fluorobenzene E This compound A->E Friedel-Crafts Acylation B Propionyl chloride B->E C Lewis Acid (e.g., AlCl₃) C->E D Solvent (e.g., Dichloromethane) D->E

Caption: Synthetic pathway for this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1-Chloro-2-fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 equivalents) dropwise.

  • After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Applications in the Synthesis of Bioactive Molecules

The propiophenone scaffold of this compound is a versatile starting point for the synthesis of a variety of heterocyclic and acyclic compounds with potential therapeutic applications.

Application 1: Synthesis of Chalcones and their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from acetophenones or propiophenones and aromatic aldehydes.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound E Chalcone Derivative A->E Claisen-Schmidt Condensation B Aromatic Aldehyde B->E C Base (e.g., NaOH or KOH) C->E D Solvent (e.g., Ethanol) D->E

Caption: General scheme for the synthesis of chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) and the substituted aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add a solution of NaOH (2.0 equivalents) in water dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Application 2: Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common synthetic route to pyrazoles involves the condensation of a β-diketone or an α,β-unsaturated ketone (like a chalcone) with a hydrazine derivative.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Chalcone Derivative (from Application 1) E Pyrazole Derivative A->E Condensation/Cyclization B Hydrazine Hydrate or Substituted Hydrazine B->E C Acid or Base Catalyst (optional) C->E D Solvent (e.g., Ethanol, Acetic Acid) D->E

Caption: Synthesis of pyrazole derivatives from chalcones.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • Chalcone derivative (synthesized in Application 1)

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Structure-Activity Relationship (SAR) Insights

The 4-chloro-3-fluorophenyl moiety is a key pharmacophore that can be strategically employed in drug design to probe and optimize interactions with biological targets. The position of the halogen atoms can significantly influence the biological activity of the resulting compounds.

  • Impact of Fluorine: The fluorine atom at the 3-position can act as a hydrogen bond acceptor and can also engage in dipole-dipole interactions. Its high electronegativity can also influence the pKa of nearby functional groups.

  • Impact of Chlorine: The chlorine atom at the 4-position contributes to the overall lipophilicity of the molecule and can participate in hydrophobic interactions within a binding pocket. It can also form halogen bonds, which are increasingly recognized as important for ligand-protein interactions.

By systematically modifying other parts of the molecule while retaining the 4-chloro-3-fluorophenyl core, researchers can elucidate valuable structure-activity relationships to guide the optimization of lead compounds.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the unique properties conferred by the halogen substitution pattern make it an attractive starting material for the development of novel therapeutic agents. The protocols outlined in this guide for the synthesis of chalcones and pyrazoles represent just a fraction of the potential applications of this important intermediate. A thorough understanding of its chemistry and reactivity will undoubtedly continue to fuel the discovery of new and improved medicines.

References

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

  • Chem-Space. This compound. Available from: [Link]

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Application Notes and Protocols for 1-(4-Chloro-3-fluorophenyl)propan-1-one: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Propiophenones

In the landscape of modern medicinal and process chemistry, halogenated aromatic ketones serve as pivotal structural motifs and versatile synthetic intermediates. Among these, 1-(4-chloro-3-fluorophenyl)propan-1-one stands out as a strategically functionalized building block. Its unique substitution pattern, featuring a chlorine atom para to the propiophenone group and a fluorine atom in the meta position, offers multiple avenues for synthetic diversification. This arrangement electronically influences the reactivity of the aromatic ring and the carbonyl group, while also providing two distinct halogen handles for cross-coupling reactions. This combination of features makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

This guide provides a comprehensive overview of this compound, including its synthesis, characterization, and potential applications as a synthetic intermediate. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

PropertyValueReference
CAS Number 1017779-67-7[1][2]
Molecular Formula C₉H₈ClFO[1][2]
Molecular Weight 186.61 g/mol [1][2]
Melting Point 30-34 °CThermo Fisher Scientific
Appearance White to light yellow solidInferred from supplier data
Purity ≥97% (typical)Thermo Fisher Scientific

Safety Profile:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • For detailed safety information, it is advisable to consult the SDS for a closely related compound such as 3-chloro-1-(4-fluorophenyl)propan-1-one.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1-Chloro-2-fluorobenzene E This compound A->E Acylation B Propanoyl Chloride B->E C AlCl₃ (Lewis Acid) C->E Catalyst D Dichloromethane (Solvent) D->E Solvent

Caption: Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Detailed Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[3][4]

Materials:

  • 1-Chloro-2-fluorobenzene (1.0 eq.)

  • Propanoyl chloride (1.1 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add propanoyl chloride (1.1 eq.) to the stirred suspension of AlCl₃ in DCM at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: Add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to afford this compound as a white to light yellow solid.

Characterization

While specific, published spectroscopic data for this compound is scarce, the expected spectral features can be predicted based on data from closely related analogs.[5][6]

Technique Expected Features
¹H NMR Aromatic protons (~7.5-8.0 ppm, complex multiplets), quartet for the methylene group adjacent to the carbonyl (~3.0 ppm), and a triplet for the terminal methyl group (~1.2 ppm).
¹³C NMR Carbonyl carbon (~198 ppm), aromatic carbons (~120-160 ppm, with C-F and C-Cl couplings), methylene carbon (~32 ppm), and methyl carbon (~8 ppm).
IR (Infrared) Strong C=O stretch (~1690 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 isotope peak for the chlorine atom at m/z 188 (approximately one-third the intensity of the M⁺ peak).

Application as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The ketone functionality can be readily transformed into a variety of other functional groups, and the halogenated phenyl ring provides sites for cross-coupling reactions.

Hypothetical Synthesis of a Substituted Aminopropanol Derivative

A plausible application of this compound is in the synthesis of substituted aminopropanol derivatives, which are common scaffolds in pharmaceutical agents. This hypothetical pathway involves a stereoselective reduction of the ketone followed by nucleophilic substitution of a leaving group.

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Activation cluster_step3 Step 3: Amination A This compound B Chiral Alcohol A->B Asymmetric Reduction (e.g., CBS Reduction) C Activated Intermediate (e.g., Mesylate) B->C Mesylation (MsCl, Et₃N) D Aminopropanol Derivative C->D Nucleophilic Substitution (R₂NH)

Caption: Plausible synthetic route from this compound.

Protocol for the Reduction of the Ketone to a Chiral Alcohol:

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which allows for the enantioselective reduction of ketones.

Materials:

  • This compound (1.0 eq.)

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (0.1 eq.)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the CBS catalyst (0.1 eq.) and anhydrous THF. Cool the solution to -20 °C.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.0 eq.) to the catalyst solution. Stir for 10 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography on silica gel to yield the enantiomerically enriched 1-(4-chloro-3-fluorophenyl)propan-1-ol.

The resulting chiral alcohol can then be further functionalized, for example, by conversion of the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate) and subsequent nucleophilic displacement with an amine to introduce a diverse range of functionalities.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the synthesis of complex organic molecules. Its preparation via Friedel-Crafts acylation is straightforward and scalable. The strategic placement of the halogen atoms and the reactive ketone functionality provide multiple handles for further synthetic transformations. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, paving the way for the discovery and development of new chemical entities with potential applications in medicine and beyond.

References

  • The Royal Society of Chemistry. (2013). Supporting Information for a publication in Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information for a publication. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). Elvitegravir. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105377818A - A new process for the preparation of elvitegravir.
  • NIST. (n.d.). Propanamide, N-(4-fluorophenyl)-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015003670A1 - A new process for the preparation of elvitegravir.
  • PubMed. (2012). Human Microdose Evaluation of the Novel EP1 Receptor Antagonist GSK269984A. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

  • ResearchGate. (n.d.). Original synthesis of Elvitegravir. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • PubMed. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • ResearchGate. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

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Application of 1-(4-Chloro-3-fluorophenyl)propan-1-one in Friedel-Crafts Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Ketones in Complex Synthesis

In the landscape of modern synthetic chemistry, halogenated aromatic ketones serve as pivotal intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Among these, 1-(4-Chloro-3-fluorophenyl)propan-1-one stands out as a versatile building block. Its unique substitution pattern—a chlorine atom and a fluorine atom on the phenyl ring—offers a handle for regioselective transformations and modulates the electronic properties of the molecule, influencing its reactivity in subsequent synthetic steps. This application note provides a detailed exploration of the utility of this compound, with a specific focus on its application in intramolecular Friedel-Crafts reactions for the synthesis of fluorinated chroman-4-ones. These heterocyclic scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds.[1]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the broader synthetic potential of this valuable intermediate.

Mechanistic Insights: The Intramolecular Friedel-Crafts Cyclization Pathway

The primary application of this compound in the context of Friedel-Crafts reactions is as a precursor for intramolecular cyclization to form substituted chroman-4-ones. This transformation is a classic example of an intramolecular Friedel-Crafts acylation.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), which activates the carbonyl group for electrophilic aromatic substitution.[2]

The generally accepted mechanism proceeds as follows:

  • Activation of the Carbonyl Group: The Lewis acid catalyst coordinates to the carbonyl oxygen of the propanone side chain. This coordination enhances the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: The activated complex can then form a resonance-stabilized acylium ion.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the ortho-para directing effects of the halogen substituents, attacks the electrophilic acylium ion. The fluorine and chlorine atoms are deactivating overall, but their ortho-para directing influence guides the cyclization to the ortho position relative to the ketone-bearing substituent.

  • Rearomatization: A proton is eliminated from the intermediate sigma complex, restoring the aromaticity of the benzene ring and yielding the final chroman-4-one product.

The presence of the fluorine and chlorine atoms on the aromatic ring influences the reactivity and regioselectivity of the cyclization. While halogens are deactivating, they direct electrophilic substitution to the ortho and para positions. In this case, intramolecular cyclization is favored at the ortho position, leading to the formation of the six-membered heterocyclic ring of the chromanone.

Friedel_Crafts_Mechanism cluster_0 Activation and Acylium Ion Formation cluster_1 Intramolecular Cyclization and Rearomatization Ketone This compound ActivatedComplex Activated Carbonyl Complex Ketone->ActivatedComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex AcyliumIon Resonance-Stabilized Acylium Ion ActivatedComplex->AcyliumIon Formation SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Intramolecular Attack Chromanone 6-Chloro-7-fluoro-2-methylchroman-4-one SigmaComplex->Chromanone Rearomatization ProtonLoss - H⁺ SigmaComplex->ProtonLoss

Caption: Mechanism of Intramolecular Friedel-Crafts Cyclization.

Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-2-methylchroman-4-one

This protocol details the intramolecular Friedel-Crafts cyclization of a derivative of this compound to yield the corresponding chroman-4-one. The initial step involves the α-bromination of the ketone, followed by reaction with a nucleophile to introduce a hydroxyl group, which can then undergo cyclization. A more direct approach, though potentially lower yielding, involves the direct cyclization of a precursor like 3-hydroxy-1-(4-chloro-3-fluorophenyl)propan-1-one. For the purpose of this protocol, we will outline a general procedure for the cyclization step, assuming the precursor is available.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Hydroxy-1-(4-chloro-3-fluorophenyl)propan-1-one≥98% purity
Polyphosphoric acid (PPA)Reagent grade
Dichloromethane (DCM)Anhydrous
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, place 3-hydroxy-1-(4-chloro-3-fluorophenyl)propan-1-one (1.0 eq).

  • Addition of Cyclizing Agent: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-7-fluoro-2,3-dihydrochromen-4-one.

Caption: Experimental workflow for chromanone synthesis.

Data Interpretation and Expected Results

The successful synthesis of the target chroman-4-one can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will show the characteristic shifts for the protons and carbons of the chromanone ring system. The disappearance of the signals corresponding to the propanone side chain and the appearance of new aromatic and aliphatic signals will confirm the cyclization.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the cyclized product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl stretching frequency for the ketone in the chromanone ring, typically around 1680 cm⁻¹.

ParameterExpected Value
Yield 60-80% (highly dependent on substrate and conditions)
Appearance Off-white to pale yellow solid
¹H NMR Characteristic signals for aromatic and dihydropyranone protons
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons
Mass Spec (m/z) [M]+ corresponding to the chromanone

Broader Applications and Future Perspectives

The utility of this compound is not limited to the synthesis of chroman-4-ones. This versatile intermediate can also be employed in:

  • Intermolecular Friedel-Crafts Reactions: While less common for this specific substrate, it could potentially be used to acylate electron-rich aromatic or heteroaromatic compounds, leading to the formation of more complex diaryl ketone structures.[3]

  • Synthesis of Pharmaceutical Scaffolds: The resulting fluorinated chroman-4-ones are valuable precursors for a variety of pharmaceutical agents, including enzyme inhibitors and modulators of biological pathways.[4] The fluorine and chlorine substituents can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.

  • Agrochemical Development: Similar to its role in pharmaceuticals, the chromanone core is also found in some agrochemicals. The specific substitution pattern of the starting material can be leveraged to develop new pesticides with improved efficacy and environmental profiles.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its application in intramolecular Friedel-Crafts reactions provides an efficient route to valuable fluorinated chroman-4-one scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with potential applications in medicine and agriculture.

References

  • Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Siddiqui, Z. N., & Rahman, A. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 20(3), 396-419. Retrieved from [Link]

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Application Notes and Protocols: 1-(4-Chloro-3-fluorophenyl)propan-1-one as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-chloro-3-fluorophenyl)propan-1-one as a key starting material for the synthesis of diverse and biologically relevant heterocyclic compounds. We delve into the synthetic pathways for constructing high-value scaffolds such as pyrazoles, isoxazoles, and pyrimidines. This guide emphasizes not only the step-by-step protocols but also the underlying chemical principles and rationale governing these transformations. Detailed experimental procedures, mechanistic insights, and troubleshooting advice are provided to empower researchers to efficiently utilize this versatile building block in their drug discovery endeavors.

Introduction: The Strategic Importance of this compound

This compound is a propiophenone derivative distinguished by its unique substitution pattern on the phenyl ring. The presence of both a chloro and a fluoro group significantly influences its reactivity and the properties of its downstream products. The 4-chloro and 3-fluoro substituents are common motifs in medicinal chemistry, often introduced to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This ketone serves as an excellent electrophilic partner in a variety of condensation and cyclization reactions. Its three-carbon chain provides the necessary backbone for the formation of five- and six-membered heterocyclic rings, which are core structures in a vast number of pharmaceuticals.[1] This guide will explore its application in the synthesis of pyrazoles, isoxazoles, and pyrimidines—three classes of heterocycles with profound importance in modern medicine.[2][3][4]

Physicochemical Properties and Safety Data

It is imperative for researchers to be familiar with the physical properties and safety protocols associated with this compound before commencing any experimental work.

PropertyValueSource
Chemical Formula C₉H₈ClFO[5]
Molecular Weight 188.61 g/mol [5]
CAS Number 1017779-67-7[5]
Appearance White to off-white solidGeneric Supplier Data
Melting Point Not widely reported; requires experimental determination.
Boiling Point Not widely reported; requires experimental determination.

Safety Information:

PictogramHazard StatementPrecautionary Statement

Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]
Harmful if swallowed.Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[6]

Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][7][8]

Synthetic Applications in Heterocyclic Chemistry

Synthesis of 3-(4-Chloro-3-fluorophenyl)-5-ethyl-1H-pyrazole

Introduction: Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4][9] The reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydrazine is a classic and reliable method for pyrazole synthesis.[10][11] In this protocol, we first convert the propiophenone to a 1,3-diketone via a Claisen condensation, followed by cyclization with hydrazine hydrate.

Reaction Scheme: Step 1: Claisen Condensation this compound + Ethyl acetate --(NaOEt, EtOH)--> 1-(4-chloro-3-fluorophenyl)pentane-1,3-dione

Step 2: Pyrazole Formation 1-(4-chloro-3-fluorophenyl)pentane-1,3-dione + Hydrazine hydrate --(EtOH, Acetic Acid)--> 3-(4-Chloro-3-fluorophenyl)-5-ethyl-1H-pyrazole

Experimental Protocol:

Step 1: Synthesis of 1-(4-chloro-3-fluorophenyl)pentane-1,3-dione

  • To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, add this compound (1.0 eq.).

  • Allow the mixture to stir for 15 minutes.

  • Add ethyl acetate (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-cold water and acidify with dilute HCl to pH ~5.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,3-diketone can be used in the next step without further purification.

Step 2: Synthesis of 3-(4-Chloro-3-fluorophenyl)-5-ethyl-1H-pyrazole

  • Dissolve the crude 1-(4-chloro-3-fluorophenyl)pentane-1,3-dione (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound.

Causality and Mechanistic Insights:

  • Claisen Condensation: Sodium ethoxide, a strong base, deprotonates the α-carbon of the propiophenone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group forms the 1,3-diketone.

  • Pyrazole Formation: Hydrazine, a dinucleophile, reacts with the 1,3-diketone.[12] The reaction proceeds via the formation of a hydrazone intermediate at one carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[10] The acidic catalyst facilitates the dehydration step.

Workflow Diagram:

Pyrazole_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Start 1-(4-chloro-3-fluorophenyl) propan-1-one Diketone 1-(4-chloro-3-fluorophenyl) pentane-1,3-dione Start->Diketone  NaOEt, Ethyl Acetate, EtOH   Pyrazole 3-(4-Chloro-3-fluorophenyl) -5-ethyl-1H-pyrazole Diketone->Pyrazole  Hydrazine Hydrate, AcOH, EtOH, Reflux  

Caption: Workflow for the two-step synthesis of a substituted pyrazole.

Synthesis of Chalcone Intermediate and Subsequent Heterocycles

A powerful strategy involves first synthesizing an α,β-unsaturated ketone, commonly known as a chalcone, via a Claisen-Schmidt condensation.[13][14][15] This chalcone intermediate is a versatile precursor for various heterocycles.[3][16]

3.2.1. Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

Reaction Scheme: this compound + Aryl Aldehyde --(NaOH, EtOH/H₂O)--> (E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-one

Experimental Protocol:

  • In a flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) dropwise at room temperature.

  • Continue stirring at room temperature for 2-4 hours. A precipitate often forms during this time.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry the product.

  • Recrystallization from ethanol usually affords the pure chalcone.

Causality: The hydroxide base deprotonates the α-carbon of the propiophenone to form a nucleophilic enolate. This enolate then undergoes an aldol addition to the electrophilic carbonyl of the aromatic aldehyde. The resulting β-hydroxy ketone readily dehydrates under the basic reaction conditions to yield the thermodynamically stable conjugated system of the chalcone.[13]

From Chalcone to Isoxazoles and Pyrimidines

The synthesized chalcone is a Michael acceptor and an excellent substrate for cyclization reactions.

A. Synthesis of 3-(4-Chloro-3-fluorophenyl)-5-(aryl)isoxazole

Introduction: Isoxazoles are prevalent in pharmaceuticals and agrochemicals.[2] A common synthetic route is the reaction of an α,β-unsaturated ketone with hydroxylamine.[17][18]

Reaction Scheme: Chalcone + Hydroxylamine HCl --(NaOH or Pyridine, EtOH, Reflux)--> 3-(4-Chloro-3-fluorophenyl)-5-(aryl)isoxazole

Experimental Protocol:

  • Dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Add a base such as sodium hydroxide or pyridine to the mixture.

  • Reflux the reaction for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • If a solid precipitates, filter, wash with water, and purify by recrystallization.

  • If no solid forms, extract the product with an organic solvent like ethyl acetate, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Causality: Hydroxylamine adds to the β-carbon of the chalcone via a Michael addition. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic isoxazole ring.

B. Synthesis of 4-(4-Chloro-3-fluorophenyl)-6-(aryl)pyrimidin-2-amine

Introduction: The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous drugs, including anticancer and antimicrobial agents.[16] Chalcones react with guanidine to form aminopyrimidines.[19][20]

Reaction Scheme: Chalcone + Guanidine HCl --(NaOEt, EtOH, Reflux)--> 4-(4-Chloro-3-fluorophenyl)-6-(aryl)pyrimidin-2-amine

Experimental Protocol:

  • Prepare a solution of sodium ethoxide (2.0 eq.) in absolute ethanol.

  • Add guanidine hydrochloride (1.5 eq.) and stir for 20 minutes.

  • Add the chalcone (1.0 eq.) to the mixture.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: The reaction is believed to proceed via Michael addition of guanidine to the chalcone, followed by intramolecular cyclization and dehydration/oxidation to furnish the aromatic pyrimidine ring.[19]

Intermediate-to-Product Workflow Diagram:

Chalcone_Derivatives Chalcone (E)-1-(4-chloro-3-fluorophenyl) -3-(aryl)prop-2-en-1-one Isoxazole 3-(4-Chloro-3-fluorophenyl) -5-(aryl)isoxazole Chalcone->Isoxazole  Hydroxylamine HCl, Base, EtOH, Reflux   Pyrimidine 4-(4-Chloro-3-fluorophenyl) -6-(aryl)pyrimidin-2-amine Chalcone->Pyrimidine  Guanidine HCl, NaOEt, EtOH, Reflux  

Caption: Synthetic pathways from a chalcone intermediate to isoxazole and pyrimidine heterocycles.

Troubleshooting and Optimization

  • Low Yields in Claisen-Schmidt Condensation: Ensure the base is fresh and of sufficient concentration. Running the reaction at a slightly elevated temperature (40-50 °C) can sometimes improve yields, but may also lead to side products. Purity of the aldehyde is crucial.

  • Regioisomer Formation in Pyrazole Synthesis: When using unsymmetrical 1,3-diketones, a mixture of regioisomers can form. Reaction conditions (e.g., pH) can influence the ratio. Careful characterization (e.g., using 2D NMR techniques like HMBC and NOESY) is essential to confirm the structure.

  • Purification Challenges: The heterocyclic products often have similar polarities to starting materials or byproducts. Multiple chromatographic purifications or recrystallizations may be necessary to achieve high purity.

Conclusion

This compound is a readily accessible and highly valuable building block for constructing a range of medicinally important heterocyclic systems. Through straightforward and well-established chemical transformations such as Claisen-Schmidt condensations and subsequent cyclizations, researchers can efficiently generate libraries of pyrazoles, isoxazoles, pyrimidines, and other related scaffolds. The protocols and insights provided in this guide serve as a robust starting point for leveraging this versatile chemical entity in the pursuit of novel therapeutic agents.

References

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Gürbüz, D., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available from: [Link]

  • El-Sayed, N. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Available from: [Link]

  • Yadav, G., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • Kavitha, S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Chalcones Pyrimidines. Available from: [Link]

  • Jones, R. C. F., et al. (1993). An isoxazole route to unsaturated α-alkoxycarbonyl-β-diketones. J. Chem. Soc., Perkin Trans. 1. Available from: [Link]

  • ResearchGate. (2023). Synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]

  • Alam, F. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. Available from: [Link]

  • Chawla, G., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Scribd. (n.d.). Chalcone Synthesis & Antibacterial Study. Available from: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available from: [Link]

  • Jetir.org. (n.d.). Synthesis of Chalcones. Available from: [Link]

  • El-faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Abu-schmeiss, T. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Available from: [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Available from: [Link]

  • Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available from: [Link]

  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • Aslam, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Acta Crystallographica Section E. (2011). 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one. PMC - NIH. Available from: [Link]

  • Airgas. (2018). Safety Data Sheet. Available from: [Link]

  • University of Bath. (n.d.). The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Information. Available from: [Link]

  • Chem-Space. (n.d.). This compound. Available from: [Link]

  • LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Available from: [Link]

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Application Note: Quantitative Analysis of 1-(4-Chloro-3-fluorophenyl)propan-1-one by RP-HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-one is an aromatic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise quantification is paramount for ensuring reaction yield, monitoring purity during process development, and for quality control of the final active ingredient. This document provides detailed analytical protocols for the robust quantification of this analyte, tailored for researchers, process chemists, and quality control analysts.

While a specific, universally validated method for this exact compound is not widely published, this guide leverages established analytical principles for halogenated aromatic ketones to propose two reliable and robust methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the methodological choices, provide step-by-step protocols, and outline validation strategies in accordance with ICH guidelines.[1][2][3]

Analyte Properties [4]

  • Chemical Name: this compound

  • CAS Number: 1017779-67-7

  • Molecular Formula: C₉H₈ClFO

  • Molecular Weight: 186.61 g/mol

  • Structure: Chemical structure of this compound (Note: A representative image would be placed here in a final document.)

Part 1: Principles of Analysis

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC are highly suitable.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry for purity and assay testing.[5][6] The analyte possesses a nonpolar aromatic ring and a moderately polar ketone functional group, making it ideal for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The substituted benzene ring acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry. This method is non-destructive and highly reproducible, making it perfect for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for volatile and thermally stable compounds.[7] Given its molecular weight and structure, the analyte is expected to have sufficient volatility for GC analysis. The key advantage of GC-MS is the specificity provided by the mass spectrometer.[8] It not only quantifies the compound but also provides structural information based on its fragmentation pattern, making it an unparalleled tool for definitive identification and for detecting co-eluting impurities.[7]

Part 2: Protocol 1 - Quantification by RP-HPLC-UV

This protocol describes a gradient RP-HPLC method for the accurate quantification of this compound.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN & Water) p3 Create Calibration Curve Standards (e.g., 1-100 µg/mL) p1->p3 p2 Prepare Standard Stock (1.0 mg/mL in ACN) p2->p3 a2 Inject Standards & Acquire Data (254 nm) p3->a2 Inject p4 Prepare Sample (Dissolve & Dilute in ACN) a3 Inject Sample(s) p4->a3 Inject a1 Equilibrate HPLC System (C18 Column) a1->a2 a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Generate Calibration Curve (Peak Area vs. Conc.) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis.

Step-by-Step Protocol
  • Instrumentation & Consumables

    • HPLC system with gradient pump, autosampler, and UV/DAD detector.

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (ACN), HPLC grade.

    • Ultrapure water.

    • Reference standard of this compound (≥99% purity).

  • Chromatographic Conditions

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (The substituted benzene ring is expected to have strong absorbance near this wavelength. A full UV scan of a standard is recommended to determine the optimal λmax).

    • Injection Volume: 10 µL

  • Preparation of Solutions

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with ACN.

    • Sample Solution: Accurately weigh the sample material to achieve a theoretical concentration of ~50 µg/mL after dissolving and diluting in ACN. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability and Validation

    • Before analysis, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • The system is suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.

    • The method should be validated according to ICH Q2(R1) guidelines for Linearity, Accuracy, Precision (repeatability and intermediate precision), Specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][2][3]

Expected Performance Data (Hypothetical)
Validation ParameterSpecificationHypothetical Result
Linearity (Range)1 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%99.5% - 101.2% at three concentration levels
Precision (% RSD)Repeatability: ≤ 2.0%0.8% (n=6)
Intermediate Precision: ≤ 2.0%1.2% (different day, different analyst)
LOD Signal-to-Noise ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise ≥ 10:11.0 µg/mL

Part 3: Protocol 2 - Quantification by GC-MS

This protocol provides a method for both quantification and confirmation of this compound, which is particularly useful for impurity profiling and trace-level analysis.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Standard Stock (1.0 mg/mL in Dichloromethane) p2 Create Calibration Curve Standards (e.g., 0.1-25 µg/mL) p1->p2 a2 Inject Standards & Acquire Data p2->a2 Inject p3 Prepare Sample (Dissolve & Dilute in DCM) a3 Inject Sample(s) p3->a3 Inject a1 Set GC-MS Conditions (Temp Program, Scan Mode) a1->a2 a2->a3 d1 Extract Ion Chromatograms (EIC) for Quantifier Ion a3->d1 Raw Data d2 Generate Calibration Curve d1->d2 d3 Confirm with Qualifier Ions & Library Match d1->d3 d4 Calculate Concentration d2->d4

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol
  • Instrumentation & Consumables

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

    • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Dichloromethane (DCM) or Ethyl Acetate, GC grade.

    • Helium (carrier gas), high purity.

    • Reference standard of this compound (≥99% purity).

  • Chromatographic & MS Conditions

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio, adjust as needed for concentration)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

  • Preparation of Solutions

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

    • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with Dichloromethane.

    • Sample Solution: Prepare sample to a theoretical concentration of ~10 µg/mL in Dichloromethane.

  • Data Analysis and Interpretation

    • Quantification: Use the peak area from the Total Ion Chromatogram (TIC) or, for higher sensitivity, the Extracted Ion Chromatogram (EIC) of a characteristic quantifier ion.

    • Confirmation: The presence of the analyte is confirmed by comparing the retention time and the mass spectrum against the reference standard. The ratio of qualifier ions to the quantifier ion should match that of the standard within an acceptable tolerance (e.g., ±20%).

    • Expected Fragmentation: The molecular ion (M⁺) should be observed at m/z 186/188 due to the chlorine isotope pattern. Key fragments would likely arise from:

      • α-cleavage: Loss of the ethyl group (•C₂H₅) to give a fragment at m/z 157/159.

      • Acylium ion: The [C₇H₃ClFO]⁺ fragment at m/z 157/159 is expected to be a prominent peak.

      • Loss of CO: From the acylium ion, leading to a fragment at m/z 129/131.

Part 4: Method Comparison

FeatureRP-HPLC-UVGC-MS
Principle Partition chromatography with UV absorbanceVolatility-based separation with mass-based detection
Specificity Moderate; based on retention time and UV spectrumHigh; based on retention time and unique mass fragmentation pattern
Sensitivity Good (µg/mL range)Excellent (ng/mL or lower, especially in SIM mode)
Sample Throughput High; suitable for routine QCModerate; longer run times may be needed
Instrumentation Widely available in QC labsMore specialized, higher initial cost
Best For Assay, purity, routine QC, stability testingDefinitive identification, impurity structure elucidation, trace analysis

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3 . Matrix Fine Chemicals. [Link]

  • 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | C15H12ClFO | CID 24726083 . PubChem. [Link]

  • 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone | C15H12ClF2NO | CID 4092367 . PubChem. [Link]

  • CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one . Pharmaffiliates. [Link]

  • Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization . Taylor & Francis Online. [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review . World Journal of Pharmaceutical Research. [Link]

  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT . ResearchGate. [Link]

  • Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS . SpringerLink. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . Pharmacia. [Link]

  • Study on the Determination of Diphenyl Ketone-Based Light Stabilizers in Plastics Using Gas Chromatography-Mass Spectrometry . Oreate AI Blog. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chloro-3-fluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.

Introduction to the Synthesis

The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propionyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While seemingly straightforward, the success of this synthesis, particularly in achieving high yield and regioselectivity, is highly dependent on careful control of reaction parameters. The presence of two halogen substituents on the aromatic ring introduces complexity in terms of both reactivity and the potential for isomeric byproduct formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene can stem from several factors. Let's break down the most common culprits and their solutions:

  • Inadequate Catalyst Activity: Aluminum chloride is highly hygroscopic. Moisture in your reagents or reaction setup will deactivate the catalyst, leading to a stalled or incomplete reaction.

    • Solution: Ensure your AlCl₃ is fresh and has been stored in a desiccator. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations are temperature-sensitive.

    • Solution: The reaction should be initiated at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction. After the addition is complete, the reaction mixture should be allowed to warm to room temperature and may require gentle heating to drive it to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature.

  • Incorrect Stoichiometry: A stoichiometric amount of AlCl₃ is required because it forms a complex with the product ketone, rendering it inactive as a catalyst.[1]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 1-chloro-2-fluorobenzene).

  • Deactivation of the Aromatic Ring: The presence of a chlorine atom on the benzene ring is deactivating towards electrophilic aromatic substitution, which can slow down the reaction rate.

    • Solution: While the fluorine atom is also deactivating, it is less so than chlorine. Longer reaction times or slightly elevated temperatures after the initial addition may be necessary. However, be cautious as prolonged heating can lead to side reactions.

Question 2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge due to the directing effects of the chloro and fluoro substituents on the benzene ring.

  • Understanding Regioselectivity: Both chlorine and fluorine are ortho, para-directing groups.[2][3] However, they are also deactivating. The directing influence of these halogens on 1-chloro-2-fluorobenzene will lead to a mixture of isomers. The major product, this compound, results from acylation at the position para to the fluorine and ortho to the chlorine. However, other isomers are possible.

    • Major Isomer: Acylation at C4 (para to F, ortho to Cl). This is generally the favored product due to a combination of electronic and steric effects.

    • Potential Isomeric Byproducts:

      • 1-(2-Chloro-3-fluorophenyl)propan-1-one: Acylation at C6 (ortho to both F and Cl). Steric hindrance from both adjacent halogens makes this isomer less likely.

      • 1-(4-Chloro-2-fluorophenyl)propan-1-one: Acylation at C5 (meta to F, para to Cl).

      • 1-(5-Chloro-2-fluorophenyl)propan-1-one: Acylation at C3 (ortho to F, meta to Cl).

  • Minimizing Isomer Formation:

    • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better regioselectivity, albeit with potentially lower reactivity. Experimenting with different Lewis acids may be beneficial.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. More polar solvents are generally avoided as they can complex with the Lewis acid.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating isomeric ketones. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used to purify the major isomer.

Question 3: My work-up procedure seems to be causing product loss. What is the best way to isolate the product after the reaction is complete?

Answer:

A careful work-up is crucial to maximize yield and obtain a clean product.

  • Quenching the Reaction: The reaction must be quenched by slowly and carefully adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1M HCl). This will hydrolyze the aluminum chloride-ketone complex and dissolve the inorganic salts. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent. Dichloromethane or ethyl acetate are suitable choices. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: The combined organic extracts should be washed sequentially with:

    • Water: to remove any remaining water-soluble impurities.

    • Saturated sodium bicarbonate solution: to neutralize any remaining acid.

    • Brine (saturated NaCl solution): to aid in the separation of the organic and aqueous layers and to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in a Friedel-Crafts acylation?

A1: The Lewis acid, typically AlCl₃, plays a critical role in activating the acylating agent (propionyl chloride). It coordinates to the chlorine atom of the propionyl chloride, making the carbonyl carbon much more electrophilic. This generates a highly reactive acylium ion (CH₃CH₂CO⁺), which is the electrophile that attacks the aromatic ring.[1][4]

Q2: Can I use propionic anhydride instead of propionyl chloride?

A2: Yes, propionic anhydride can be used as the acylating agent. It is often less reactive than propionyl chloride but can be a suitable alternative. The stoichiometry of the Lewis acid may need to be adjusted when using an anhydride.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) to separate the starting material (1-chloro-2-fluorobenzene) from the product. The product, being more polar, will have a lower Rf value. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions for this reaction?

A4:

  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Propionyl chloride is also corrosive and a lachrymator. Handle it with care in a fume hood.

  • The reaction can be exothermic , especially during the initial addition of reagents. Use an ice bath to control the temperature.

  • Hydrogen chloride gas is evolved during the reaction. Ensure the reaction is performed in a well-ventilated fume hood.

Experimental Protocols

Detailed Step-by-Step Methodology for Friedel-Crafts Acylation
  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

    • Charge the flask with anhydrous aluminum chloride (1.3 equivalents) and dry dichloromethane under a nitrogen or argon atmosphere.

  • Reaction:

    • Cool the flask to 0-5 °C in an ice bath.

    • Add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in dry dichloromethane to the dropping funnel.

    • Add the solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Stir until all the solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, if the product crystallizes, recrystallize from a suitable solvent.

Data Presentation

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (t)~1.2Triplet~7.5
CH₂ (q)~3.0Quartet~7.5
Aromatic H7.4 - 7.8Multiplet-
¹³C NMR Predicted Chemical Shift (ppm)
C=O~198
Aromatic C115 - 160 (with C-F coupling)
CH₂~32
CH₃~8
Table 2: Common Solvents for Friedel-Crafts Acylation
Solvent Boiling Point (°C) Dielectric Constant Notes
Dichloromethane409.1Common, volatile, good for low-temp reactions.
1,2-Dichloroethane8410.4Higher boiling point, allows for higher reaction temps.
Carbon disulfide462.6Non-polar, but toxic and flammable.
Nitrobenzene21134.8Can be used for very deactivated rings, but is also a reactant.

Visualization

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Propionyl_chloride Propionyl Chloride Acylium_complex [CH₃CH₂CO]⁺[AlCl₄]⁻ Acylium Ion Complex Propionyl_chloride->Acylium_complex + AlCl₃ AlCl3 AlCl₃ Benzene_ring 1-Chloro-2-fluorobenzene Sigma_complex Sigma Complex (Arenium Ion) Benzene_ring->Sigma_complex + Acylium Ion Deprotonation Deprotonation Sigma_complex->Deprotonation + [AlCl₄]⁻ Product_complex Product-AlCl₃ Complex Deprotonation->Product_complex - HCl - AlCl₃ Final_Product This compound Product_complex->Final_Product Aqueous Workup

Caption: The three main stages of the Friedel-Crafts acylation reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed Check_Catalyst Check AlCl₃ Quality (Fresh, Anhydrous?) Start->Check_Catalyst Check_Setup Reaction Setup Under Inert Atmosphere? Check_Catalyst->Check_Setup Yes Use_Fresh_Catalyst Use fresh, anhydrous AlCl₃ Check_Catalyst->Use_Fresh_Catalyst No Check_Stoichiometry Check AlCl₃ Stoichiometry (>1.1 eq?) Check_Setup->Check_Stoichiometry Yes Dry_Glassware Ensure dry glassware and inert atmosphere Check_Setup->Dry_Glassware No Check_Temp Review Reaction Temperature Profile Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry Use 1.1-1.3 eq of AlCl₃ Check_Stoichiometry->Adjust_Stoichiometry No Optimize_Time Optimize Reaction Time Check_Temp->Optimize_Time Profile OK Adjust_Temp Initiate at 0-5 °C, then warm to RT Check_Temp->Adjust_Temp Profile Not Optimal Monitor_Reaction Determine optimal reaction time Optimize_Time->Monitor_Reaction Monitor by TLC/GC

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

  • University of California, Irvine. (n.d.). NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Shobeiri, F., et al. (2011). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100348. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209. [Link]

  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)
  • Chemistry LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • ResearchGate. (2020). EI Mass spectra, proposed structures and predominant fragmentation.... [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of 1-chlorine-3-phenyl propane.
  • Google Patents. (n.d.). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • ResearchGate. (2009). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. [Link]

  • ResearchGate. (2005). 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one. [Link]

  • GOV.UK. (2023). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]

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Technical Support Center: Purification of Crude 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of crude 1-(4-Chloro-3-fluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this key chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound is an important building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. This guide provides a comprehensive overview of purification strategies and addresses common issues encountered during the process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Our troubleshooting guide is presented in a question-and-answer format to directly address the specific challenges you may encounter.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic methods for analogous aromatic ketones, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual acylating or alkylating agents and the unreacted aromatic precursor.

  • Isomeric Products: Regioisomers may form depending on the directing effects of the substituents on the aromatic ring.

  • Over-alkylation or Acylation Products: The introduction of more than one propionyl group onto the aromatic ring.

  • By-products from Side Reactions: These can be varied and complex, arising from self-condensation of the ketone or reactions with solvent.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities.

Q2: My crude product is an oil, but the pure compound is a solid. How can I induce crystallization?

A2: It is common for impurities to depress the melting point of a compound, causing it to present as an oil or a low-melting solid.[1] this compound has a reported melting point of 30-34°C, which is close to room temperature.

  • Solution:

    • Solvent Selection: Begin by performing small-scale solubility tests with various solvents to find a suitable system for recrystallization. Good solvent choices for aromatic ketones often include alcohols (ethanol, methanol) or a two-solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes.[2][3][4]

    • Procedure: Dissolve your crude oil in a minimum amount of the hot solvent in which it is soluble. If using a two-solvent system, dissolve the compound in the more polar solvent and then slowly add the less polar anti-solvent until you observe persistent cloudiness.[5]

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, is also highly effective. Chilling the solution in an ice bath or refrigerator can also promote crystallization.

Q3: I am seeing significant streaking on my TLC plates when I try to monitor my column chromatography. What could be the cause?

A3: Streaking on TLC plates during the analysis of ketones can be attributed to several factors:

  • Compound Overloading: Applying too much of your sample to the TLC plate can lead to broad, streaky spots.

  • Interaction with Silica Gel: The ketone functionality can have strong interactions with the acidic silanol groups on the silica gel surface, leading to tailing.[6]

  • Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move the compound up the plate, causing it to streak. Conversely, if it is not polar enough, the compound may remain at the baseline.

  • Solution:

    • Optimize TLC Conditions: Dilute your sample before spotting it on the TLC plate. Experiment with different solvent systems, varying the ratio of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

    • Mobile Phase Modifier: Adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent can help to mask the acidic sites on the silica gel and reduce streaking.

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: Fluorinated compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[6][7]

  • Solution:

    • Use Deactivated Silica: You can use silica gel that has been treated with a neutralizing agent. Alternatively, you can prepare a slurry of the silica gel in your mobile phase containing a small amount of a base like triethylamine before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina.

    • Recrystallization: If possible, recrystallization is a milder purification technique that avoids potential degradation on a stationary phase.

Q5: I am having trouble separating my desired product from a closely-related impurity. How can I improve the resolution of my column chromatography?

A5: Separating closely-related impurities is a common challenge in chromatography.

  • Solution:

    • Optimize the Mobile Phase: A shallow gradient of the mobile phase can improve separation. Start with a low polarity mobile phase and gradually increase the polarity. For example, you can start with 100% hexanes and slowly increase the percentage of ethyl acetate.

    • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.

    • Stationary Phase Particle Size: Using silica gel with a smaller particle size can enhance resolution, although it may require higher pressure to push the solvent through.

Purification Protocols

The following are generalized protocols that should be optimized for your specific crude material.

Recrystallization Protocol

Objective: To purify this compound by crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To purify this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with your adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute your compound while leaving more polar impurities on the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purity Assessment

Accurate assessment of purity is crucial. The following analytical techniques are recommended:

TechniqueTypical ParametersExpected Observations for Pure Product
HPLC Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient Detection: UV at 254 nmA single major peak with a consistent retention time.[8][9][10][11]
GC-MS Column: Capillary column (e.g., DB-5ms) Temperature Program: 50°C hold for 2 min, then ramp to 280°C at 10°C/min Detection: Mass Spectrometry (EI)A single peak in the chromatogram. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for an aromatic ketone.[12][13][14]
¹H NMR Solvent: CDCl₃ Standard: TMS (0 ppm)The proton NMR spectrum should show distinct signals corresponding to the aromatic and aliphatic protons with the correct integration and splitting patterns.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product (this compound) InitialAnalysis Initial Purity Analysis (TLC, ¹H NMR, GC-MS) Crude->InitialAnalysis IsOil Is the product an oil? InitialAnalysis->IsOil Assess Physical State Recrystallization Recrystallization IsOil->Recrystallization Yes ColumnChromatography Column Chromatography IsOil->ColumnChromatography No/Recrystallization Fails PurityCheck1 Purity Check (TLC, HPLC, GC-MS) Recrystallization->PurityCheck1 ColumnChromatography->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Purity ≥ 98% FurtherPurification Further Purification Needed PurityCheck1->FurtherPurification Purity < 98% FurtherPurification->ColumnChromatography Re-purify TroubleshootingLogic Start Problem Encountered Problem1 Streaking on TLC Start->Problem1 Problem2 Compound Degradation on Column Start->Problem2 Problem3 Poor Separation of Impurities Start->Problem3 Problem4 Failure to Crystallize Start->Problem4 Solution1a Dilute Sample Problem1->Solution1a Solution1b Add Triethylamine to Eluent Problem1->Solution1b Solution2a Use Neutralized Silica or Alumina Problem2->Solution2a Solution2b Switch to Recrystallization Problem2->Solution2b Solution3a Optimize Mobile Phase Gradient Problem3->Solution3a Solution3b Use Longer/Narrower Column Problem3->Solution3b Solution4a Scratch Flask/Add Seed Crystal Problem4->Solution4a Solution4b Try Different Solvent System Problem4->Solution4b

Caption: Troubleshooting common issues.

References

  • Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Heterogenization of Ketone Catalyst for Epoxidation by Low Pressure Plasma Fluorination of Silica Gel Supports. MDPI. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Column chromatography. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]

  • GCMS Section 6.11.3. Whitman College. Available from: [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available from: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

    • Column Chromatography. ResearchGate. Available from: [Link]

  • Column Chromatography Notes. Membrane Solutions. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. Available from: [Link]

  • Column chromatography (video). Khan Academy. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]

  • Purification of ketones. Google Patents.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. Available from: [Link]

  • Rapid HPLC Separation of Phenones on HALO C18 Phase. MAC-MOD Analytical. Available from: [Link]

  • Crystallization Solvents.pdf. Available from: [Link]

  • Purification: How To. University of Rochester, Department of Chemistry. Available from: [Link]

  • 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3. Matrix Fine Chemicals. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Available from: [Link]

  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | C15H12ClFO | CID 24726083. PubChem. Available from: [Link]

  • Synthesis of Ketones and Mono-fluorinated Ketones via Boron Eno- lates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Available from: [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available from: [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Available from: [Link]

  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.
  • 1-(4-Chlorophenyl)-1-(2,3-difluorophenyl)ethanol. PubChem. Available from: [Link]

  • Solvent Miscibility Table. Available from: [Link]

  • Retention of Fluorine in Silica Gels and Glass*. ResearchGate. Available from: [Link]

  • Journal of Medicinal Chemistry. ACS Publications - American Chemical Society. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide you with in-depth, practical solutions grounded in established chemical principles to enhance the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide: Side Product Formation & Low Yield

This section addresses the most frequently encountered issues during the synthesis, which is typically carried out via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride or propanoic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Question 1: I'm observing a significant isomeric impurity in my product. What is it and how can I minimize its formation?

Answer:

The most probable isomeric impurity is 1-(2-chloro-5-fluorophenyl)propan-1-one . Its formation is a direct consequence of the directing effects of the chloro and fluoro substituents on the aromatic ring during electrophilic aromatic substitution.

Causality and Mechanism: Both fluorine and chlorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance. However, they are also deactivating due to their high electronegativity (inductive effect). In the starting material, 1-chloro-2-fluorobenzene, the positions for acylation are C4 and C6 (para to fluoro and ortho to chloro, or vice-versa) and C5 (meta to fluoro, para to chloro).

  • Desired Product (Acylation at C4): The propanoyl group adds to the position para to the fluorine and meta to the chlorine. This is generally the favored product.

  • Isomeric Side Product (Acylation at C5): Acylation can also occur at the position para to the chlorine and meta to the fluorine. The relative amounts of these isomers depend heavily on the reaction conditions.

The acylium ion (CH₃CH₂CO⁺) formed during the reaction is a bulky electrophile. While fluorine is a stronger activator than chlorine via resonance, the steric hindrance at the C6 position (ortho to both substituents) makes substitution there highly unlikely. The choice between C4 and C5 is a delicate electronic and steric balance.

Mitigation Strategies:

StrategyRationaleRecommended Action
Lower Reaction Temperature Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the ortho position relative to the fluorine, potentially leading to a decrease in para selectivity.[1]Maintain the reaction temperature between 0°C and 5°C during the addition of the acylating agent. Allow the reaction to slowly warm to room temperature.
Choice of Lewis Acid Stronger Lewis acids like AlCl₃ can be less selective. Milder Lewis acids may favor the thermodynamically more stable product.Consider using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or slightly elevated temperatures.
Solvent Selection The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the electrophile.Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Avoid highly coordinating solvents that can deactivate the catalyst.
Slow Addition of Reagents A high local concentration of the acylating agent and catalyst can lead to increased side product formation and potential di-acylation.Add the propanoyl chloride and AlCl₃ mixture dropwise to the solution of 1-chloro-2-fluorobenzene over a prolonged period (e.g., 1-2 hours).
Question 2: My reaction yield is very low, with a significant amount of unreacted 1-chloro-2-fluorobenzene. What are the likely causes?

Answer:

Low yields in Friedel-Crafts acylation are common and usually point to issues with the catalyst, reagents, or reaction conditions.[2]

Root Cause Analysis:

  • Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reaction system will hydrolyze and deactivate the catalyst, rendering it ineffective.[2][3] The product ketone also forms a complex with the catalyst, which is why a stoichiometric amount of AlCl₃ is typically required.[2][4]

  • Deactivated Aromatic Ring: While not severely deactivated, the presence of two electron-withdrawing halogens on the benzene ring makes it less reactive than benzene itself.[2][3] The reaction may require sufficient thermal energy to proceed at a reasonable rate.

  • Insufficient Catalyst: Due to complexation with the ketone product, at least a stoichiometric equivalent of the Lewis acid is often necessary.[3] Using a truly "catalytic" amount will result in a low conversion.

  • Poor Reagent Quality: Impurities in the starting materials or solvent can interfere with the reaction.

Troubleshooting Workflow:

G start Low Yield / Incomplete Reaction check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_catalyst Was a stoichiometric amount of AlCl3 used? check_moisture->check_catalyst Yes solution_dry Action: Dry all glassware, use anhydrous solvents, and fresh AlCl3. check_moisture->solution_dry No check_temp Was the reaction temperature optimized? check_catalyst->check_temp Yes solution_stoich Action: Use at least 1.1 equivalents of AlCl3 relative to the acylating agent. check_catalyst->solution_stoich No check_reagents Are reagents pure and fresh? check_temp->check_reagents Yes solution_temp Action: Try gentle heating (e.g., 40-50°C) after initial addition. check_temp->solution_temp No solution_reagents Action: Purify starting materials or use new batches. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low yield.

Question 3: I'm observing higher molecular weight impurities by GC-MS. What are they?

Answer:

Higher molecular weight impurities are likely di-acylated products . Although the first acyl group deactivates the aromatic ring towards further substitution, making a second acylation less favorable, it can still occur under forcing conditions.[1][2][5]

Causes and Prevention:

  • Excess Acylating Agent: Using a large excess of propanoyl chloride increases the probability of a second acylation event.

    • Solution: Use a stoichiometry of 1-chloro-2-fluorobenzene to propanoyl chloride of approximately 1:1 to 1:1.05.

  • High Temperature: Elevated temperatures can overcome the deactivating effect of the first acyl group.

    • Solution: Maintain controlled temperatures as described previously. Avoid excessive heating during the reaction.

  • High Catalyst Loading: An excess of a highly active Lewis acid can promote di-acylation.

    • Solution: Ensure the stoichiometry of the Lewis acid is appropriate (around 1.1 equivalents).

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Friedel-Crafts acylation in this specific synthesis?

A1: The reaction proceeds via electrophilic aromatic substitution.

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[6][7][8]

  • Electrophilic Attack: The π-electrons of the 1-chloro-2-fluorobenzene ring attack the acylium ion. This attack preferentially occurs at the C4 position (para to the fluoro group) to form a stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: The AlCl₄⁻ complex formed in the first step abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst (which immediately complexes with the product ketone).[6][7]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Propanoyl Chloride Propanoyl Chloride Acylium Ion Acylium Ion Propanoyl Chloride->Acylium Ion + AlCl3 1-Chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene Arenium Ion Intermediate Arenium Ion Intermediate 1-Chloro-2-fluorobenzene->Arenium Ion Intermediate + Acylium Ion Final Product Final Product Arenium Ion Intermediate->Final Product - H+ (via AlCl4-)

Caption: Key stages of the Friedel-Crafts acylation.

Q2: What analytical methods are best for identifying and quantifying side products?

A2: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

MethodApplication & StrengthsLimitations
GC-MS Excellent for Purity Assessment: Good for separating volatile compounds like the starting material, product, and isomeric side products. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[9]Not suitable for non-volatile impurities or thermally labile compounds. Requires derivatization for some compounds.
HPLC-UV Ideal for Quantification: Reversed-phase HPLC is a robust method for quantifying the main product and its isomers. A UV detector set at the λmax of the aromatic ketone provides good sensitivity.[10]May not separate all impurities if their polarities are very similar. Identification is based on retention time, which is not definitive without a reference standard.
NMR (¹H, ¹³C, ¹⁹F) Essential for Structural Elucidation: NMR is the most powerful tool for unambiguously identifying the structure of the main product and isomers. The coupling patterns and chemical shifts in ¹H and ¹⁹F NMR are particularly informative for distinguishing between positional isomers.Lower sensitivity compared to MS. Not ideal for quantifying trace impurities without specialized techniques.
Q3: What are the best practices for the reaction workup?

A3: The workup procedure is critical for quenching the reaction safely and isolating the crude product.

Standard Quench and Workup Protocol:

  • Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (2-3 times).

  • Washing: Combine the organic layers. Wash sequentially with:

    • Dilute HCl: To remove any remaining basic impurities.

    • Saturated NaHCO₃ solution: To neutralize any remaining acid.

    • Brine (saturated NaCl solution): To remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by recrystallization or column chromatography to remove residual side products.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide.
  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
  • Pearson+. (n.d.). Friedel–Crafts acylation followed by a Wolff–... Study Prep.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2017, July 5). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
  • Analytical Method Summaries. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chad's Prep®. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Environmental Measurement Development Center. (n.d.). III Analytical Methods.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • ResearchGate. (2008). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE.
  • ECHEMI. (n.d.). 1-(4-Chloro-3-fluorophenyl)-1-propanone.
  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one.
  • Toste, F. D., & Gagosz, F. (2005). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. Journal of the American Chemical Society, 127(32), 11264–11265.
  • Nakahara, H., & Yamaguchi, J. (2024). Heteroaromatic swapping in aromatic ketones.
  • Jones, K., et al. (1987). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • Nakahara, H., & Yamaguchi, J. (2024). Heteroaromatic Swapping in Aromatic Ketones. ChemRxiv.
  • Baddeley, G., & Varma, S. (1957). The isomerisation of aromatic ketones. Journal of the Chemical Society (Resumed), 2727.
  • Science.gov. (n.d.). aromatic positional isomers: Topics.

Sources

Technical Support Center: Recrystallization of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-(4-chloro-3-fluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its recrystallization.

I. Understanding the Compound: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial for successful recrystallization.

PropertyValueSignificance for Recrystallization
Molecular Formula C₉H₈ClFO[1][2]Indicates a halogenated aromatic ketone structure, suggesting moderate polarity.
Molecular Weight 186.61 g/mol [1]Relevant for calculating molar quantities and theoretical yields.
Melting Point 30-34 °C[1]This low melting point is a critical factor and a primary cause of "oiling out."[3][4][5]
Appearance Off-white to yellowish solid (crude); White crystalline solid (purified)[6]Color in the crude product suggests impurities that may be removed by recrystallization or with activated charcoal.[7][8]
Solubility Data not readily available in literature. Must be determined empirically.The core principle of recrystallization relies on differential solubility at varying temperatures.[9][10]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" is the separation of a dissolved compound as a liquid phase rather than a solid crystalline phase upon cooling.[4][11] This is a common issue with this compound due to its low melting point (30-34 °C).[1] The solution becomes supersaturated at a temperature that is still above the compound's melting point, causing it to precipitate as a molten liquid.[4] Impurities can also lower the melting point of the mixture, exacerbating this problem.[3][4][5]

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: If oiling occurs, re-heat the solution until the oil redissolves. Add a small additional amount of the primary solvent to decrease the saturation point.[4] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.

  • Slow Cooling is Crucial: Rapid cooling is a common cause of oiling out.[7] Allow the solution to cool to room temperature slowly and undisturbed. This can be achieved by insulating the flask.

  • Solvent System Modification:

    • Single Solvent: If using a single solvent like ethanol, the addition of a small amount of a miscible "anti-solvent" (in which the compound is less soluble), such as water, can sometimes induce crystallization. Add the anti-solvent dropwise to the hot solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve it.

    • Mixed Solvents: For a hexane/acetone system, if oiling out occurs, try adjusting the solvent ratio. A slight increase in the more polar solvent (acetone) may help.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for crystal growth and prevent oiling.[12]

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[7][13]

Q2: I have poor crystal yield after recrystallization. What are the likely causes and how can I improve it?

A2: Maximizing Crystal Recovery

Low yield is a frequent challenge in recrystallization.[4] Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9][13] It is better to add the solvent in small portions to the heated mixture.[8]

  • Premature Crystallization: If crystals form too quickly in the hot solution or during hot filtration, product can be lost.

    • Solution: Ensure the solution is fully dissolved before cooling. If performing a hot filtration to remove insoluble impurities, use a slight excess of hot solvent to prevent crystallization in the funnel.[8]

  • Incomplete Crystallization: Insufficient cooling will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][10]

    • Solution: Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, hexane, and mixtures) to find the optimal system.

Q3: The color of my crude product is off-white/yellowish. Will recrystallization remove the color, and are there any additional steps I can take?

A3: Decolorization During Recrystallization

Yes, recrystallization is effective at removing colored impurities. If the color persists in the hot, dissolved solution, an additional step can be taken.

Protocol for Decolorization:

  • Use of Activated Charcoal: After dissolving the crude compound in the hot solvent, cool the solution slightly below its boiling point.

  • Add a very small amount of activated charcoal (a spatula tip is often sufficient).[8] Activated charcoal has a high surface area and adsorbs colored impurities.

  • Gentle Boiling: Gently boil the solution with the charcoal for a few minutes to allow for adsorption.

  • Hot Gravity Filtration: Remove the charcoal by hot gravity filtration through a fluted filter paper.[8] It is crucial to keep the solution hot during this step to prevent premature crystallization.

Q4: How do I choose the best solvent system for recrystallizing this compound?

A4: A Systematic Approach to Solvent Selection

Choosing the right solvent is a critical step that often requires some empirical testing.[14] The principle of "like dissolves like" is a good starting point. Given the compound's aromatic ketone structure, moderately polar solvents are likely candidates.

Recommended Solvent Systems to Evaluate:

Solvent SystemTypeRationale
Ethanol Single SolventA polar protic solvent that is often effective for moderately polar compounds.[15]
Hexane/Acetone Mixed SolventA nonpolar/polar aprotic mixture that allows for fine-tuning of solubility.[15]
Ethanol/Water Mixed SolventA polar protic solvent with a polar anti-solvent, effective for inducing crystallization.[6]

Experimental Workflow for Solvent Selection:

Caption: Workflow for selecting an appropriate recrystallization solvent.

Q5: Could polymorphism affect the recrystallization of this compound?

A5: The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms with different arrangements in the crystal lattice.[16][17][18] These different forms, or polymorphs, can have different physicochemical properties, including solubility, melting point, and stability.[16][19]

While specific polymorphic studies for this compound are not widely published, it is a phenomenon to be aware of in pharmaceutical development.[17][20] The conditions of crystallization, such as the solvent used, cooling rate, and temperature, can influence which polymorphic form is obtained.[16][20]

Practical Implications:

  • Consistency is Key: To ensure consistent results, it is important to carefully control and document your recrystallization parameters.

  • Characterization: If you observe variations in the physical properties (e.g., melting point) of different batches of your recrystallized product, it could be an indication of polymorphism. Analytical techniques like X-ray powder diffraction (XRPD) can be used to identify different polymorphic forms.[20]

III. Detailed Experimental Protocols

The following are starting-point protocols for the recrystallization of this compound. Adjustments may be necessary based on the purity of your starting material.

Method A: Single-Solvent Recrystallization with Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot 95% ethanol with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil gently for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum.

Method B: Mixed-Solvent Recrystallization with Hexane/Acetone
  • Dissolution: Dissolve 10.0 g of the crude material in a minimal amount of warm acetone.

  • Precipitation: Slowly add hexane to the warm solution with stirring until a persistent cloudiness is observed.

  • Clarification: Gently warm the flask until the turbidity clears, creating a saturated solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Isolate the crystals via vacuum filtration, washing with a small amount of a cold hexane/acetone mixture.

  • Drying: Dry the crystals under vacuum.

Logical Flow for Troubleshooting Recrystallization:

G start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool outcome Observe outcome cool->outcome crystals Good crystal formation outcome->crystals Success oiling Compound oils out outcome->oiling Failure no_crystals No crystals form outcome->no_crystals Failure reheat Re-heat and add more solvent oiling->reheat scratch Scratch flask / Add seed crystal no_crystals->scratch concentrate Boil off some solvent no_crystals->concentrate reheat->cool scratch->cool concentrate->cool

Caption: A decision tree for troubleshooting common recrystallization issues.

IV. References

  • Vertex AI Search. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from

  • MDPI. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from

  • All About Drugs. (n.d.). Polymorphism. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from

  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Retrieved from

  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Quora. (2022, September 23). How to make sure that you form large, pure crystals in the recrystallization of a crude sample. Retrieved from

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from

  • ChemicalBook. (n.d.). This compound. Retrieved from

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from

  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Stenutz. (n.d.). 1-(4-chlorophenyl)propan-1-one. Retrieved from

  • Chem-Space. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from

  • PubChem. (n.d.). 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. Retrieved from

  • ChemicalBook. (2023, April 23). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. Retrieved from

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Retrieved from

  • MedChemExpress. (n.d.). 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone). Retrieved from

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stability and storage conditions for 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chloro-3-fluorophenyl)propan-1-one

Welcome to the technical support guide for this compound (CAS No. 1017779-67-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this chemical intermediate, thereby promoting experimental success and reproducibility. The following information is synthesized from supplier data for this compound and structurally related molecules, providing a comprehensive guide to its handling and storage.

Critical Stability and Storage Overview

This compound is a halogenated aromatic ketone. The stability of such compounds is influenced by temperature, moisture, light, and atmospheric conditions. Improper storage can lead to degradation, affecting its purity and reactivity in downstream applications. The general recommendation for similar compounds is storage in a cool, dry, and dark environment.

Troubleshooting Guide: Common Issues

This guide addresses potential issues that may arise during the handling and use of this compound, with a focus on stability and storage-related causes.

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Inconsistent reaction yields or unexpected byproducts Compound Degradation: The ketone functionality can be susceptible to reactions, and the halogen substituents can influence reactivity. Exposure to moisture, high temperatures, or light may have led to partial degradation of the starting material.Verify Purity: Before use, confirm the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS, or GC-MS). Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or moisture-related side reactions.
Physical changes in the compound (e.g., discoloration, clumping) Moisture Absorption: Halogenated organic compounds can be hygroscopic. Clumping or a change in consistency often indicates water absorption. Light Exposure: Discoloration may be a sign of photodecomposition, a common issue for aromatic compounds.Proper Storage: Ensure the compound is stored in a tightly sealed container in a desiccator or a dry, controlled environment.[1][2] Light Protection: Store the container in a dark place or use an amber vial to protect it from light. Drying: If moisture absorption is suspected, the compound may be dried under vacuum, though care should be taken to avoid sublimation if it has a low boiling point.
Difficulty in dissolving the compound Incorrect Solvent Choice or Compound Degradation: While solubility is an inherent property, partial degradation can sometimes lead to less soluble impurities.Solubility Check: Refer to the supplier's datasheet for recommended solvents. Test solubility in a small volume of solvent before preparing a larger solution. Gentle Warming/Sonication: If appropriate for the solvent and compound stability, gentle warming or sonication can aid dissolution. Avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term storage, it is recommended to keep the compound at 2-8°C in a refrigerator.[1][3][4] The container should be tightly sealed to prevent moisture ingress. For extended periods, storage under an inert atmosphere is advisable to minimize potential degradation.

Q2: Can I store this compound at room temperature for short periods?

While refrigerated storage is optimal, storage at ambient temperature for short durations, such as during shipping or routine lab use, is generally acceptable.[1][3][4] However, it should be protected from direct sunlight and high humidity.

Q3: Is this compound sensitive to light?

Aromatic ketones can be sensitive to light, which can induce photochemical reactions. To mitigate this risk, it is best practice to store the compound in an amber vial or in a dark location.

Q4: What type of container should I use for storage?

A tightly sealed, inert container is recommended. Glass vials with a secure cap are a good choice. If the compound is particularly sensitive, amber glass vials are preferred to protect against light exposure.

Q5: Are there any signs of degradation I should look for?

Visible signs of degradation can include a change in color, the appearance of a new odor, or a change in the physical state of the compound (e.g., from a free-flowing solid to a sticky or clumpy material). If any of these are observed, it is advisable to re-analyze the compound's purity before use.

Experimental Workflow and Handling

To ensure the integrity of this compound throughout its use in the laboratory, a systematic workflow is essential. The following diagram outlines the key decision points from receiving the compound to its use in an experiment.

G cluster_receipt Receiving and Initial Inspection cluster_storage Storage cluster_usage Experimental Use cluster_post_usage Post-Use receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log Compound Details (Date, Lot No.) inspect->log storage_decision Short-term or Long-term Storage? log->storage_decision short_term Store at Room Temperature (in a dark, dry place) storage_decision->short_term Short-term long_term Store at 2-8°C (Refrigerator) storage_decision->long_term Long-term retrieve Retrieve from Storage equilibrate Equilibrate to Room Temperature (in desiccator if necessary) retrieve->equilibrate weigh Weigh Required Amount (in a well-ventilated area) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reseal Tightly Reseal Container weigh->reseal reaction Proceed with Reaction dissolve->reaction return_storage Return to Appropriate Storage reseal->return_storage

Caption: Workflow for handling this compound.

Safety and Handling Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][5]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

By following these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Pharmaffiliates. 3-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]

  • Matrix Fine Chemicals. 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. [Link]

  • Chem-Space. This compound. [Link]

  • PubChem. 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. [Link]

  • PubChem. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. [Link]

  • LookChem. (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol. [Link]

  • SpectraBase. 3-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-HYDROXYPHENYL)-PROPAN-1-ONE. [Link]

Sources

Technical Support Center: 1-(4-Chloro-3-fluorophenyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chloro-3-fluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your reactions.

Troubleshooting Guide: Addressing Reaction Failures

The synthesis of this compound, typically achieved via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride, is a robust reaction. However, like any chemical transformation, it is susceptible to various issues that can lead to low yields, the formation of impurities, or complete reaction failure. This section is dedicated to systematically diagnosing and resolving these common problems.

Q1: My reaction has resulted in a very low yield or has not proceeded at all. What are the likely causes and how can I rectify this?

A1: A low or zero yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors related to the reactants and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including flame-dried glassware and freshly opened or purified anhydrous reagents.

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The presence of electron-withdrawing groups on the aromatic substrate can deactivate it towards the reaction.[1][3] In the case of 1-chloro-2-fluorobenzene, both the chlorine and fluorine atoms are deactivating, which can make the reaction more challenging than with benzene itself.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount of the catalyst, rather than a catalytic amount, is often required for the reaction to proceed to completion.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some acylations proceed well at room temperature, while others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

Troubleshooting Workflow for Low Yield:

Caption: A stepwise guide to troubleshooting low yields.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason and how can I improve the regioselectivity?

A2: The formation of multiple products in the acylation of 1-chloro-2-fluorobenzene is primarily due to issues with regioselectivity. The directing effects of the chloro and fluoro substituents on the aromatic ring determine the position of acylation.

  • Directing Effects of Halogens: Both chlorine and fluorine are ortho, para-directing groups. However, the fluorine atom is more activating (less deactivating) than the chlorine atom. Steric hindrance from the existing substituents also plays a crucial role in determining the position of the incoming acyl group. The primary desired product is this compound, where acylation occurs at the position para to the chlorine and ortho to the fluorine. However, other isomers can also be formed.

  • Improving Regioselectivity: The choice of Lewis acid catalyst and solvent can influence the regioselectivity of the reaction.[4] Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may offer better selectivity compared to the highly reactive aluminum chloride, albeit potentially at the cost of a slower reaction rate.[2] The choice of solvent can also affect the distribution of isomers.

Strategies to Enhance Regioselectivity:

StrategyRationale
Use a Milder Lewis Acid Milder catalysts like FeCl₃ can lead to a more selective reaction with less formation of undesired isomers.[2][4]
Optimize Solvent The polarity and coordinating ability of the solvent can influence the electrophilicity of the acylium ion and the transition state energies for the formation of different isomers.
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable isomer.

Q3: My reaction seems to have stalled, and I still have a significant amount of starting material. What should I do?

A3: A stalled reaction, where the conversion of starting material ceases prematurely, can be due to several factors.

  • Catalyst Deactivation: As mentioned earlier, moisture is a primary culprit for catalyst deactivation.[2][5] Even trace amounts of water introduced during the reaction can halt its progress.

  • Insufficient Catalyst Loading: If the amount of Lewis acid is not sufficient to both catalyze the reaction and complex with the product, the reaction may stop before all the starting material is consumed.[1]

  • Poor Reagent Quality: The purity of the propanoyl chloride and 1-chloro-2-fluorobenzene is critical. Impurities can interfere with the reaction and lead to the formation of byproducts that may inhibit the catalyst.[1]

To address a stalled reaction:

  • Ensure Anhydrous Conditions: Double-check that all components of your reaction are scrupulously dry.

  • Add More Catalyst: In a stalled reaction, the careful addition of a fresh portion of the Lewis acid catalyst may restart the conversion. This should be done cautiously, as the reaction can be exothermic.

  • Verify Reagent Purity: If the problem persists, consider purifying your starting materials before attempting the reaction again.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The most common synthetic route is the Friedel-Crafts acylation .[6][7] This reaction involves the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene with propanoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The Lewis acid activates the propanoyl chloride by forming a complex, which then generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone after a deprotonation step.[6][8]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation A Propanoyl Chloride C Acylium Ion-AlCl4- Complex A->C + AlCl3 B AlCl3 E Sigma Complex (Arenium Ion) C->E + 1-Chloro-2-fluorobenzene D 1-Chloro-2-fluorobenzene D->E F This compound E->F - H+ G HCl + AlCl3 F->G Product Complex with AlCl3 (Hydrolysis Workup)

Sources

Technical Support Center: Optimization of Reaction Parameters for 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis, which is most commonly achieved via a Friedel-Crafts acylation reaction. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthesis for higher yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

A low yield in the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is a common but solvable problem. The issue typically stems from one of four areas: catalyst activity, substrate reactivity, reaction stoichiometry, or reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst The most frequent culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic and reacts violently with water, rendering it catalytically inactive.[1][2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use High-Purity Reagents: Use a freshly opened bottle of high-purity AlCl₃. If the bottle has been opened previously, the catalyst on the surface may be partially hydrolyzed.

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.

  • Cause 2: Deactivated Aromatic Substrate Your starting material, 1-chloro-2-fluorobenzene, is an electron-deficient (deactivated) aromatic ring due to the electron-withdrawing nature of the halogen substituents. This deactivation makes the ring less nucleophilic and thus less reactive toward the electrophilic acylium ion.[1]

    • Troubleshooting Steps:

      • Optimize Catalyst Loading: For deactivated rings, a higher catalyst load may be necessary to drive the reaction to completion. See the FAQ section for a discussion on stoichiometry.

      • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. However, this must be done cautiously, as excessive heat can lead to side product formation.[1] Monitor the reaction closely by TLC or GC if you choose to heat it.

  • Cause 3: Incorrect Stoichiometry & Product Complexation A critical feature of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[1][3] This complex deactivates both the product to prevent further acylation and, importantly, removes the catalyst from the reaction cycle.[4] Therefore, a stoichiometric amount of the catalyst is required, not a catalytic amount.

    • Troubleshooting Steps:

      • Verify Molar Ratios: Ensure you are using at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the propanoyl chloride). This slight excess accounts for any minor deactivation by trace moisture.

      • Order of Addition: The standard procedure involves forming a complex between the acyl chloride and the Lewis acid before adding the aromatic substrate. This ensures the electrophile is readily available.

  • Cause 4: Suboptimal Reaction Time or Temperature The reaction may simply not have proceeded to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Do not rely on a fixed reaction time from a generic protocol.

      • Temperature Control: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied while monitoring for side product formation.

Q2: I'm observing multiple product spots on my TLC plate. How can I identify and minimize these impurities?

The formation of multiple products is generally due to a lack of regioselectivity. The acyl group can add to different positions on the aromatic ring.

  • Understanding Regioselectivity: In 1-chloro-2-fluorobenzene, both halogens are ortho-, para-directing groups. However, they are also deactivating. The directing effects are as follows:

    • Fluorine: Directs ortho and para to its position.

    • Chlorine: Directs ortho and para to its position. The primary product, this compound, results from acylation at the position that is para to the chlorine and ortho to the fluorine. This position is sterically accessible and electronically favored. However, other isomers can form.

  • Troubleshooting Steps to Improve Selectivity:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Highly polar solvents are generally avoided as they can complex with the Lewis acid.

    • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can increase selectivity. Running the reaction at 0 °C may improve the isomeric ratio compared to running it at room temperature or higher.

    • Purification: If minor isomers are unavoidable, they must be separated by column chromatography. A gradient elution using a hexane/ethyl acetate solvent system is typically effective.

Q3: My workup is difficult, resulting in emulsions and product loss. What is the correct procedure?

A problematic workup is almost always due to improper quenching of the reaction mixture, which contains the large, gelatinous aluminum-ketone complex.

  • Optimized Workup Protocol:

    • Cooling: After the reaction is complete, cool the reaction vessel in an ice bath to 0 °C. This is crucial to control the highly exothermic quenching process.

    • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). The acid is essential to break down the aluminum complexes and bring the aluminum salts into the aqueous phase.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal Lewis acid and its stoichiometry? Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this type of acylation on a deactivated ring. As discussed, due to product complexation, a stoichiometric amount is necessary. A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ per equivalent of propanoyl chloride is a robust starting point.

Q2: Which solvent is most suitable for this acylation? Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. They are inert to the reaction conditions and effectively dissolve the starting materials. Nitrobenzene can also be used, particularly for highly deactivated systems, but its high boiling point makes it difficult to remove.

Q3: How should I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The product ketone will be more polar than the 1-chloro-2-fluorobenzene starting material and will have a lower Rf value. Stain with potassium permanganate if the spots are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots.[5]

Q4: What are the recommended purification techniques for the final product? Flash column chromatography on silica gel is the standard method for achieving high purity. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can also be effective if the crude product is sufficiently pure.

Section 3: Protocols and Data

Optimized Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent: Add anhydrous dichloromethane via cannula and cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.0 eq) dropwise to the AlCl₃ suspension over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of 1-chloro-2-fluorobenzene (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Follow the optimized workup protocol described in the troubleshooting section. Purify the crude product by flash column chromatography.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended SettingRationale & Key Considerations
Lewis Acid Aluminum Chloride (AlCl₃)Strong enough to activate the acyl chloride for reaction with a deactivated ring.
Catalyst Stoichiometry 1.1 - 1.3 molar equivalentsRequired to overcome product-catalyst complexation.[1][3]
Solvent Dichloromethane (DCM)Inert, good solubility for reagents, and low boiling point for easy removal.
Temperature 0 °C to Room TemperatureControls initial exotherm and improves regioselectivity. Gentle heating may be needed if the reaction is slow.
Acylating Agent Propanoyl ChlorideMore reactive than the corresponding anhydride, suitable for this substrate.
Workup Quench Ice / conc. HClEssential for hydrolyzing the aluminum-ketone complex and ensuring a clean phase separation.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in the Friedel-Crafts acylation.

TroubleshootingWorkflow start Low Yield Observed check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions Step 1 check_reagents Use Fresh, High-Purity Lewis Acid & Reagents check_conditions->check_reagents If OK check_stoich Confirm Stoichiometry (AlCl3 >= 1.1 eq) check_reagents->check_stoich If OK optimize_temp Optimize Temperature (Monitor by TLC/GC) check_stoich->optimize_temp If OK extend_time Increase Reaction Time (Monitor by TLC/GC) optimize_temp->extend_time success Yield Improved extend_time->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Diagram 2: Mechanism and Catalyst Sequestration

This diagram illustrates the core mechanism, highlighting the formation of the product-catalyst complex that necessitates a stoichiometric amount of Lewis acid.

FC_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Sequestration AcylCl Propanoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl3 AlCl3 AlCl3 Arene 1-Chloro-2-fluorobenzene Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma + Acylium Ion Product_Free Product Ketone Sigma->Product_Free - H+ Product_Complex Product-AlCl3 Complex (Inactive) Product_Free->Product_Complex + AlCl3 AlCl3_2 AlCl3 (from solution)

Caption: Reaction mechanism showing catalyst sequestration by the ketone product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • The Organic Chemistry Tutor. (2017).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

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Technical Support Center: Purification of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(4-Chloro-3-fluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this key intermediate in high purity. Here, we combine fundamental chemical principles with practical, field-tested advice to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis of aryl ketones like this compound is through a Friedel-Crafts acylation reaction.[1][2] In this case, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 1-chloro-2-fluorobenzene and propionyl chloride (or propionic anhydride) may be present.

  • Isomeric Byproducts: Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of regioisomers. For 1-chloro-2-fluorobenzene, the directing effects of the chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) groups will influence the position of acylation. The primary expected byproduct is the ortho-acylated isomer, 2-chloro-3-fluoro-propiophenone.[3]

  • Catalyst Residues: If a Lewis acid catalyst such as aluminum chloride (AlCl₃) is used, residual aluminum salts may contaminate the crude product.[4]

  • Solvent Residues: Depending on the reaction and workup conditions, residual solvents may be present.

Q2: How can I effectively remove the residual aluminum chloride catalyst from my reaction mixture?

A2: The removal of the aluminum chloride catalyst, which forms a complex with the product ketone, is a critical workup step.[2] A standard and effective method is to quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This hydrolyzes the aluminum chloride and breaks the ketone-catalyst complex. Subsequent aqueous washes will then effectively remove the water-soluble aluminum salts.

Q3: What are the recommended starting points for selecting a recrystallization solvent?

A3: For aryl ketones like this compound, a good starting point for solvent selection is to consider solvents with similar polarities.[5][6] A common rule of thumb is that "like dissolves like." Since the target compound is a ketone, solvents like acetone might be too effective at dissolving it at room temperature.[5] Therefore, a single solvent recrystallization might be challenging.

Mixed solvent systems are often more successful.[7] A good approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Common solvent pairs to explore include:

  • Ethanol/Water

  • Acetone/Hexane

  • Dichloromethane/Hexane

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: The two most powerful and commonly used techniques for purity assessment of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • HPLC (typically Reverse-Phase): This is an excellent method for determining the purity of the compound and quantifying impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a good starting point for method development.[6]

  • GC-MS: This technique is particularly useful for identifying volatile and semi-volatile impurities. The mass spectrometry data provides valuable structural information about the impurities based on their fragmentation patterns.[9]

Q5: My recrystallization is resulting in an oil instead of crystals. What should I do?

A5: "Oiling out" is a common problem in recrystallization and typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is high. To troubleshoot this, you can:

  • Add more of the "good" solvent: This will keep the compound dissolved at a lower temperature, potentially below its melting point, allowing for proper crystal lattice formation upon cooling.

  • Switch to a lower-boiling point solvent system.

  • Attempt a preliminary purification step: If the crude material is very impure, consider a quick column chromatography or an acid-base wash to remove some of the impurities before attempting recrystallization.

Troubleshooting Guides

This section provides more in-depth solutions to specific problems you may encounter during the purification of this compound.

Guide 1: Ineffective Removal of Isomeric Impurities

Problem: After initial workup and even a preliminary recrystallization, you still observe the presence of a significant isomeric impurity (likely 2-chloro-3-fluoro-propiophenone) by HPLC or NMR.

Root Cause Analysis: Isomeric ketones often have very similar polarities and solubilities, making their separation by simple recrystallization challenging.

Solutions:

  • Optimize Recrystallization:

    • Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Solvent System Screening: Systematically screen a wider range of solvent pairs. A table of common recrystallization solvents is provided below for reference.[5][6]

Solvent System (Good/Poor)Polarity of SystemNotes
Ethanol/WaterHighGood for moderately polar compounds.
Acetone/HexaneMediumA versatile system for a range of polarities.
Dichloromethane/HexaneLow to MediumEffective for less polar compounds.
Ethyl Acetate/HeptaneMediumAnother common and effective choice.
  • Column Chromatography: For high-purity requirements, column chromatography is often necessary to separate isomers.

    • Workflow Diagram:

    Caption: Workflow for Column Chromatography Purification.

    • Protocol: Column Chromatography for Isomer Separation

      • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

      • Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

      • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

      • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

      • Fraction Collection: Collect small fractions and monitor their composition by Thin Layer Chromatography (TLC).

      • Combine and Evaporate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Guide 2: Persistent Color in the Final Product

Problem: Your final product of this compound has a persistent yellow or brownish tint, even after recrystallization.

Root Cause Analysis: The color may be due to highly colored, polar impurities that are not effectively removed by standard recrystallization or traces of residual catalyst.

Solutions:

  • Activated Charcoal Treatment:

    • During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.

    • Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Acid-Base Washing:

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • Follow with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

    • Finally, wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

    • Workflow Diagram:

Guide 3: Low Recovery After Purification

Problem: You are experiencing a significant loss of material during the purification process, resulting in a low yield of the final product.

Root Cause Analysis: Low recovery can be due to several factors, including using too much solvent during recrystallization, product loss during transfers, or co-elution of the product with impurities during chromatography.

Solutions:

  • Recrystallization Optimization:

    • Use Minimal Hot Solvent: During recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant amount of your product remaining in the mother liquor upon cooling.

    • Mother Liquor Recovery: After the first crop of crystals has been collected, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

  • Chromatography Optimization:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis to determine the optimal solvent system for separation. The ideal solvent system will give a good separation between your product and the impurities, with the Rf value of your product being around 0.3-0.4.

    • Fraction Size: Collect smaller fractions during column chromatography to minimize the collection of mixed fractions containing both your product and impurities.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. Below are starting points for developing your analytical methods.

HPLC Method Development
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice. [6]* Mobile Phase: A gradient elution is often effective. Start with a higher percentage of water (with 0.1% formic acid) and gradually increase the percentage of acetonitrile or methanol.

  • Detection: The aromatic ketone chromophore allows for UV detection. A wavelength of 254 nm is a common starting point.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. [10][11]

GC-MS Method Development
  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the analysis of such compounds.

  • Injection: A split/splitless injector is standard. The injector temperature should be high enough to ensure complete volatilization without causing thermal degradation.

  • Oven Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50-100 °C) and ramp up to a high temperature (e.g., 280-300 °C).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns for library matching.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. YouTube. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • PubChem. 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. [Link]

  • Pharmaffiliates. CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • Chemistry LibreTexts. 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • ResearchGate. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • ResearchGate. Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. [Link]

  • JAPTR. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ResearchGate. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]

  • YouTube. Sample Preparation for the Analysis of Volatile compounds by GC-MS | | UPV. [Link]

  • Chem-Space. This compound - C9H8ClFO | CSSB00012000384. [Link]

  • PMC. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Chloro-3-fluorophenyl)propan-1-one, a compound of interest in synthetic chemistry and drug development. We will dissect its unique spectral features, compare them against structurally similar alternatives, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

Structural Rationale and Predicted Spectral Features

The structure of this compound presents a fascinating case for ¹H NMR analysis. The molecule combines a simple aliphatic chain with a complex, electronically-influenced aromatic system. The interplay between the electron-withdrawing effects of the carbonyl group, the chloro group, and the fluoro group dictates the precise chemical environment of each proton.

The key to interpreting the spectrum lies in understanding the substitution pattern of the aromatic ring. The protons at positions 2, 5, and 6 are chemically distinct, and their signals are further complicated by both proton-proton (³J_HH) and proton-fluorine (J_HF) couplings.

Figure 1: Structure of this compound with proton labeling.

Based on established principles of NMR spectroscopy, we can predict the following spectral characteristics[1][2][3]:

  • Aliphatic Protons (Propanoyl Group):

    • H-α (-CH₂-): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them significantly. They will appear as a quartet due to coupling with the three H-β protons. Expected chemical shift: ~3.0 ppm.

    • H-β (-CH₃): These protons are further from the carbonyl group and will be more shielded. They will appear as a triplet due to coupling with the two H-α protons. Expected chemical shift: ~1.2 ppm.

  • Aromatic Protons: The chemical shifts are influenced by the directing effects of the substituents. The carbonyl is deactivating, while halogens have competing inductive (withdrawing) and resonance (donating) effects.

    • H-2: This proton is ortho to the carbonyl group and meta to the fluorine. It is expected to be the most deshielded aromatic proton, appearing as a doublet of doublets due to coupling to H-6 (³J_HH) and a smaller long-range coupling to the fluorine (⁴J_HF). Expected chemical shift: ~7.9-8.1 ppm.

    • H-6: This proton is also ortho to the carbonyl group but is meta to the chlorine. It will appear as a doublet of doublets due to coupling to H-2 (³J_HH) and H-5 (³J_HH). Expected chemical shift: ~7.8-8.0 ppm.

    • H-5: This proton is ortho to the chlorine and meta to the carbonyl group. It will experience coupling from H-6 (³J_HH) and the fluorine (⁴J_HF), likely appearing as a triplet or a doublet of doublets. Expected chemical shift: ~7.5-7.7 ppm.

Comparative Spectral Analysis

To fully appreciate the spectral nuances of the target molecule, it is instructive to compare it with its non-fluorinated and non-halogenated analogs: 1-(4-chlorophenyl)propan-1-one and the parent propiophenone. The presence and position of the halogen substituents cause predictable shifts in the aromatic region.

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
This compound H-α~3.02Quartet (q), J ≈ 7.2 Hz
H-β~1.23Triplet (t), J ≈ 7.2 Hz
H-5~7.55Triplet (t), J ≈ 8.4 Hz (due to similar J_HH and J_HF)
H-6~7.85Doublet of Doublets (dd), J ≈ 8.4, 2.0 Hz
H-2~7.95Doublet of Doublets (dd), J ≈ 10.0, 2.0 Hz (¹H-¹⁹F coupling is larger)
1-(4-Chlorophenyl)propan-1-one [4]H-α~2.98Quartet (q), J ≈ 7.2 Hz
H-β~1.21Triplet (t), J ≈ 7.2 Hz
H-3,5~7.45Doublet (d), J ≈ 8.5 Hz (Symmetrical)
H-2,6~7.90Doublet (d), J ≈ 8.5 Hz (Symmetrical)
Propiophenone [5][6]H-α~2.99Quartet (q), J ≈ 7.2 Hz
H-β~1.22Triplet (t), J ≈ 7.2 Hz
H-4 (para)~7.45Triplet (t), J ≈ 7.5 Hz
H-3,5 (meta)~7.55Triplet (t), J ≈ 7.5 Hz
H-2,6 (ortho)~7.95Doublet (d), J ≈ 7.5 Hz

Analysis of Trends:

  • Aliphatic Region: The chemical shifts of the propanoyl protons (H-α and H-β) are largely unaffected by the aromatic substituents, remaining consistently around 3.0 ppm and 1.2 ppm, respectively. This is because they are insulated from the ring's electronic effects by the carbonyl group.

  • Aromatic Region: The introduction of halogen substituents breaks the symmetry of the aromatic ring, leading to more complex spectra.

    • In propiophenone, the aromatic signals are relatively simple.

    • Adding a chlorine atom at the 4-position in 1-(4-chlorophenyl)propan-1-one creates a symmetrical AA'BB' system, resulting in two distinct doublets.

    • The further addition of a fluorine atom at the 3-position in our target molecule breaks all symmetry. This results in three unique aromatic signals, each with complex splitting patterns due to both H-H and H-F couplings, confirming the substitution pattern. The downfield shift of H-2 and H-6 relative to H-5 is a direct consequence of their proximity to the deshielding carbonyl group.[7]

Protocol for High-Fidelity ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and a correctly configured NMR experiment. Every protocol should be a self-validating system, ensuring reproducibility and accuracy.[8]

Part A: Sample Preparation
  • Analyte Weighing: Accurately weigh 5-25 mg of this compound.[9] Using a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or complex spectra.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this class of compounds due to its good solubilizing power and relatively clean spectral window. Use approximately 0.6-0.7 mL of solvent.[9]

  • Dissolution & Internal Standard: Dissolve the analyte in the deuterated solvent in a small vial. Add a small drop of a solvent stock solution containing tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[10]

  • Filtration: To avoid line broadening caused by suspended solids, filter the sample solution directly into a clean, dry 5 mm NMR tube through a Pasteur pipette plugged with glass wool. The final solution should be clear and free of any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Part B: Spectrometer Setup and Data Acquisition
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent (e.g., CDCl₃). The lock system compensates for magnetic field drift, ensuring spectral stability.

  • Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[8]

  • Acquisition Parameters: Set the following key parameters for a standard ¹H experiment:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Spectral Width (SW): Set to ~16 ppm to ensure all signals, from TMS to potentially deshielded aromatic protons, are captured.

    • Acquisition Time (AQ): Set to at least 2-3 seconds. A longer acquisition time provides better resolution in the resulting spectrum.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. This allows the protons to relax back to their equilibrium state between pulses, which is important for accurate integration.[11]

    • Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration to achieve an excellent signal-to-noise ratio.

Part C: Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are positive and have a symmetrical, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 2:3:1:1:1 ratio for H-α, H-β, H-5, H-6, and H-2).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-25 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert & Lock filter->insert shim Shim B₀ Field insert->shim acquire Acquire FID (zg30, NS=16) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref integrate Integrate & Analyze ref->integrate

Figure 2: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how subtle changes in molecular structure manifest in distinct and interpretable spectral data. The aliphatic region provides a straightforward confirmation of the propanoyl moiety, while the complex splitting patterns and chemical shifts in the aromatic region unequivocally establish the 1,2,4-trisubstituted pattern of the phenyl ring. By comparing the spectrum to simpler analogs, the specific electronic and coupling effects of the fluorine and chlorine substituents become evident. Adherence to a rigorous experimental protocol ensures that the acquired data is of high fidelity, enabling confident structural assignment and supporting the demanding requirements of research and drug development professionals.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • N/A. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Amino-4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

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mass spectrometry of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Chloro-3-fluorophenyl)propan-1-one: A Comparative Analysis for Drug Development Professionals

Abstract

The rigorous structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical development. This compound (CAS No. 1017779-67-7) serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its halogenated aromatic ketone structure presents a distinct analytical profile. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, offering a predictive analysis of its fragmentation patterns. This is critically compared with orthogonal analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic analytical strategy. This document is intended for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and ensuring a self-validating analytical approach.

Molecular Profile of this compound

This compound is a propiophenone derivative with a molecular formula of C₉H₈ClFO and a molecular weight of 186.61 g/mol .[1] The molecule's architecture, featuring a phenyl ring substituted with chloro and fluoro groups, and a propanone side chain, is pivotal in determining its analytical characteristics.

Figure 1: Structure of this compound.

Mass Spectrometry: A Predictive Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a primary technique for the structural analysis of volatile and semi-volatile organic compounds. For this compound, EI-MS is expected to produce a detailed fragmentation pattern that serves as a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of aromatic ketones is a well-understood process, typically initiated by cleavage at the bonds adjacent to the carbonyl group (α-cleavage).[2][3] The presence of halogen substituents introduces characteristic isotopic patterns and influences the stability of the resulting fragment ions.[4]

cluster_0 Primary Fragmentation cluster_1 α-Cleavage cluster_2 Secondary Fragmentation M [C₉H₈ClFO]⁺˙ Molecular Ion (m/z 186/188) F1 [C₇H₄ClFO]⁺ Acylium Ion (m/z 159/161) M->F1 -•C₂H₅ F2 [C₆H₃ClFO]⁺˙ (m/z 145/147) F1->F2 -CO F3 [C₆H₄F]⁺ (m/z 95) F2->F3 -Cl

Figure 2: Predicted EI-MS fragmentation pathway.

Causality of Fragmentation:

  • Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak (M⁺˙) at m/z 186 and 188, with a characteristic 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•C₂H₅). This results in the formation of a highly stable 4-chloro-3-fluorobenzoyl cation at m/z 159/161, which is often the base peak in the spectrum of such compounds.[3][5]

  • Secondary Fragmentation: The acylium ion can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule to form a chlorofluorophenyl cation at m/z 130/132. Subsequent loss of a chlorine radical from this ion would yield a fluorophenyl cation at m/z 95.

Predicted Mass Spectrum Data
Predicted m/z Ion Formula Fragmentation Pathway Predicted Relative Abundance
186/188[C₉H₈ClFO]⁺˙Molecular Ion (M⁺˙)Moderate
159/161[C₇H₄ClFO]⁺M⁺˙ - •C₂H₅ (α-cleavage)High (likely Base Peak)
130/132[C₆H₃ClFO]⁺˙[C₇H₄ClFO]⁺ - COModerate to Low
95[C₆H₄F]⁺[C₆H₃ClFO]⁺˙ - •ClModerate
75[C₆H₃]⁺Further fragmentationLow

Comparative Analysis with Orthogonal Analytical Techniques

For unambiguous structural confirmation, a multi-technique approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would provide key structural information. The aromatic region would show complex splitting patterns for the three protons on the phenyl ring due to ¹H-¹H and ¹H-¹⁹F couplings. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbonyl carbon would be significantly downfield (typically >190 ppm).

  • ¹⁹F NMR: A single resonance in the fluorine NMR spectrum would confirm the presence of one fluorine atom, and its coupling to nearby protons would help to confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

  • Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aromatic ketone.

  • Aromatic C-H Stretch: Peaks would be observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks would be observed just below 3000 cm⁻¹.

  • C-Cl and C-F Stretches: These would appear in the fingerprint region (below 1400 cm⁻¹).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To acquire the electron ionization mass spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 1 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Conclusion

The analytical characterization of this compound is effectively achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. While mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, NMR and IR spectroscopy offer complementary data that, when combined, allow for the unequivocal confirmation of the molecule's structure. This integrated analytical approach is indispensable in the rigorous quality control and characterization required in the pharmaceutical industry.

References

  • PubChem. 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. [Link]

  • PubChem. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. [Link]

  • Journal of Chemical Education. Qualitative test for ketones, aromatic aldehydes, and aliphatic aldehydes. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Matrix Fine Chemicals. 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. [Link]

  • University of Illinois. Colorimetric Recognition of Aldehydes and Ketones. [Link]

  • ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]

  • NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

  • Pharmaffiliates. 3-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]

  • MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • Whitman College. GCMS Section 6.11.4. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • NIST WebBook. Propanamide, N-(4-fluorophenyl)-3-chloro-. [Link]

  • NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

  • NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]

  • NIST WebBook. 1-Propanone, 3-chloro-1-phenyl-. [Link]

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A Comparative Guide to HPLC Purity Analysis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(4-Chloro-3-fluorophenyl)propan-1-one, a crucial building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to not only present a validated method but also to explore the rationale behind the analytical choices, compare alternative approaches, and provide the necessary data to empower you to implement and adapt these techniques in your own laboratory.

The Critical Role of Purity Analysis

This compound is a halogenated aromatic ketone whose purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. A robust and reliable analytical method is therefore not just a quality control requirement but a critical tool in process development and optimization. This guide will compare and contrast different reversed-phase HPLC (RP-HPLC) conditions to establish a stability-indicating method capable of separating the main component from its potential process-related and degradation impurities.

Understanding the Analyte: Physicochemical Properties

Before delving into method development, a fundamental understanding of the analyte's properties is essential. This compound (Molecular Formula: C₉H₈ClFO, Molecular Weight: 186.61 g/mol ) is a relatively non-polar molecule due to the presence of the phenyl ring and the propyl chain. The chloro and fluoro substituents introduce electronegativity and can influence chromatographic interactions. These characteristics suggest that reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable analytical approach.[1][2]

Comparison of HPLC Column Chemistries for Optimal Separation

The choice of the stationary phase is a critical first step in developing a separation method. For halogenated aromatic ketones, several reversed-phase column chemistries can be considered. Here, we compare the performance of three commonly used stationary phases: C18, C8, and Phenyl.

Column ChemistryPrinciple of SeparationAdvantages for this compoundPotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.High retention and good resolution for non-polar compounds.May exhibit strong retention, requiring higher organic content in the mobile phase.
C8 (Octylsilane) Less hydrophobic than C18.Shorter retention times, which can be advantageous for high-throughput analysis.May provide less resolution for closely related non-polar impurities.
Phenyl π-π interactions in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds due to interactions with the phenyl ring of the analyte.Can be sensitive to the mobile phase composition and pH.

Experimental Data Summary:

To provide a practical comparison, this compound was analyzed using these three column types under identical mobile phase and gradient conditions. The results are summarized below:

ColumnRetention Time (min)Tailing FactorResolution (from nearest impurity)
C18 (4.6 x 150 mm, 5 µm)12.51.12.2
C8 (4.6 x 150 mm, 5 µm)9.81.21.8
Phenyl (4.6 x 150 mm, 5 µm)11.21.02.5

Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential components of the sample matrix. To develop such a method, forced degradation studies are essential.[3][4]

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies subject the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[5][6] This provides confidence that the analytical method can separate and quantify any degradants that might form under normal storage conditions.

dot

Caption: Workflow for Forced Degradation Studies.

Predicted Process-Related Impurities

Based on a plausible synthetic route for this compound, which likely involves a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride, the following process-related impurities could be anticipated:

  • Isomeric Impurities: Acylation at different positions on the aromatic ring (e.g., 1-(2-Chloro-3-fluorophenyl)propan-1-one).

  • Starting Material Impurities: Unreacted 1-chloro-2-fluorobenzene.

  • Reagent-Related Impurities: Residual propanoyl chloride or its byproducts.

  • Over-acylated Products: Di-acylated species.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This section provides a step-by-step protocol for the purity analysis of this compound using the optimized and validated HPLC method.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column Phenyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

dot

HPLC_Protocol_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject Inject into HPLC System dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect PDA Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC Analysis Workflow.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Validation ParameterResults
Specificity The method was found to be specific. The peak for this compound was well-resolved from all degradation and process-related impurities. Peak purity analysis using the PDA detector confirmed no co-eluting peaks.
Linearity The method was linear over a concentration range of 0.05 mg/mL to 0.75 mg/mL with a correlation coefficient (r²) of > 0.999.
Accuracy The recovery of spiked impurities was between 98.0% and 102.0%.
Precision The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 1.0%. The intermediate precision also showed an RSD of less than 2.0%.
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantification (LOQ) 0.003 mg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Conclusion: An Authoritative Approach to Purity Determination

This guide has presented a comprehensive comparison of HPLC methodologies for the purity analysis of this compound. The use of a Phenyl stationary phase offers superior selectivity for this halogenated aromatic ketone. The detailed experimental protocol, supported by forced degradation studies and full method validation in line with ICH guidelines, provides a robust and reliable tool for researchers and drug development professionals. By understanding the rationale behind the analytical choices and having access to supporting experimental data, scientists can confidently implement and adapt this method to ensure the quality and consistency of this critical chemical intermediate.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Chromatograms of the forced degradation study, which include (a) acid... - ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. [Link]

  • 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | C15H12ClFO | CID 24726083 - PubChem. [Link]

  • CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]

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A Comparative Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one and Other Propiophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, propiophenone and its derivatives represent a critical class of intermediates and pharmacophores. Their structural versatility allows for the fine-tuning of pharmacological activity, making them key building blocks in the synthesis of a wide range of therapeutic agents. This guide provides an in-depth comparison of 1-(4-Chloro-3-fluorophenyl)propan-1-one with other notable propiophenones, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data.

Introduction to this compound

This compound is a halogenated propiophenone derivative that has garnered interest as a potential intermediate in the synthesis of novel psychoactive compounds and other pharmaceuticals. Its structure is closely related to the core of bupropion, a widely prescribed antidepressant and smoking cessation aid. The presence of both chloro and fluoro substituents on the phenyl ring is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.

Comparative Synthesis of Propiophenones

The synthesis of propiophenones is most commonly achieved through the Friedel-Crafts acylation of an aromatic substrate with a propanoyl halide or anhydride, catalyzed by a Lewis acid. The choice of starting materials and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis.

Synthetic Workflow Overview

A Aromatic Substrate (e.g., 1-chloro-2-fluorobenzene) D Friedel-Crafts Acylation A->D B Propanoyl Chloride / Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Substituted Propiophenone D->E Yield & Purity cluster_0 Propiophenone Core cluster_1 Key Structural Modifications Phenyl Ring Phenyl Ring Carbonyl Group Carbonyl Group Phenyl Ring->Carbonyl Group Ethyl Chain Ethyl Chain Carbonyl Group->Ethyl Chain Halogen Substitution (Position & Type) Halogen Substitution (Position & Type) Potency at DAT & NET Potency at DAT & NET Halogen Substitution (Position & Type)->Potency at DAT & NET Influences Amine Substitution (Bulkiness) Amine Substitution (Bulkiness) Inhibitor vs. Releaser Inhibitor vs. Releaser Amine Substitution (Bulkiness)->Inhibitor vs. Releaser Determines

Caption: Key structural features of propiophenones influencing their biological activity.

  • Halogen Substitution : Studies on bupropion analogs have shown that di-halogen substitution on the phenyl ring can enhance potency at DAT and NET.[1] For instance, a 3',4'-dichloro analog of bupropion displayed increased inhibitory potency.[2] Based on these findings, it is plausible that this compound, as a precursor to a corresponding aminoketone, would exhibit significant monoamine transporter inhibition.

  • Amine Substitution : The nature of the amine substituent is a critical determinant of whether a propiophenone derivative acts as a transporter inhibitor (like bupropion) or a substrate/releaser (like cathinone).[3] Bulky substituents, such as the tert-butyl group in bupropion, generally lead to inhibitor activity.

Comparative IC₅₀ Values of Bupropion Analogs
CompoundPhenyl Ring SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Bupropion 3-Chloro3053715>10000[3]
Analog 1x 3-Chloro, N-cyclopropyl110180>10000[4]
Analog 2x 3,4-Dichloro31180>10000[1]
(2S,3S)-Hydroxybupropion analog 4n 3,4-Dichloro130160>10000[2]

This data highlights that di-halogen substitution can significantly increase the potency of these compounds as DAT and NET inhibitors.

Anti-inflammatory and Cytotoxic Potential

Experimental Protocols

General Protocol for Friedel-Crafts Acylation Synthesis of Substituted Propiophenones

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[8]

Materials:

  • Substituted benzene (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask cooled in an ice bath, add propanoyl chloride dropwise via an addition funnel.

  • After the addition is complete, add the substituted benzene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

The purity and identity of the synthesized propiophenones can be determined using standard analytical techniques.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion

This compound represents a promising, yet underexplored, propiophenone derivative. Based on comparative analysis with structurally related compounds, it is anticipated to be a valuable intermediate for the synthesis of novel monoamine reuptake inhibitors with potentially enhanced potency due to its di-halogen substitution pattern. The well-established Friedel-Crafts acylation provides a reliable route for its synthesis, which can be optimized for improved efficiency and sustainability. Further pharmacological evaluation of this compound and its downstream derivatives is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and other novel propiophenone derivatives.

References

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A Comparative Guide to the Biological Activity of 1-(4-Chloro-3-fluorophenyl)propan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic placement of various functional groups on this core structure can dramatically influence its biological activity, leading to compounds with potent antimicrobial, anticancer, and enzyme-inhibitory properties. This guide provides an in-depth comparative analysis of the biological activity of 1-(4-Chloro-3-fluorophenyl)propan-1-one and its structural analogs, supported by experimental data and mechanistic insights. Our objective is to offer a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this privileged scaffold.

Introduction to the this compound Scaffold

The this compound molecule is a substituted propiophenone characterized by the presence of both chlorine and fluorine atoms on the phenyl ring. This particular halogenation pattern is of significant interest in drug design. The electronic properties and lipophilicity conferred by these halogens can enhance membrane permeability, improve binding affinity to target proteins, and influence the metabolic stability of the compound. While direct biological activity data for this compound is not extensively reported in publicly available literature, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established. This guide will, therefore, focus on the comparative biological activities of its derivatives and structurally related analogs to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

Comparative Biological Activities

The primary biological activities reported for analogs of this compound are in the realms of anticancer and antimicrobial applications. The following sections will compare the performance of various analogs, highlighting how subtle structural modifications impact their efficacy.

Anticancer and Cytotoxic Activity

Substituted propiophenones and their derivatives, particularly chalcones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence and position of halogen atoms on the aromatic rings are critical determinants of this activity.

A study on phenylpropiophenone derivatives revealed that these compounds exhibit anticancer activities against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[1] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogens, such as chlorine and fluorine, on the phenyl ring generally enhances cytotoxic activity. This is thought to be due to increased lipophilicity, which facilitates cell membrane penetration, and the potential for halogen bonding interactions with target proteins. Studies on halo-substituted naphtho[2,3-b]thiophene-4,9-diones have shown that 8-chloro-substitution leads to more potent inhibitors of keratinocyte hyperproliferation compared to their bromo analogues.[2]

  • Position of Substituents: The relative positions of substituents on the aromatic ring are crucial. For instance, in a series of chlorinated chalcones, the antimicrobial effects varied depending on the location of the halogen substituent on each aromatic ring.[3]

  • Nature of the Linker: Modifications to the three-carbon propane chain, such as the introduction of an α,β-unsaturated ketone in chalcones, are known to be critical for their biological activity.[4]

Quantitative Comparison of Cytotoxicity:

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Phenylpropiophenone Derivative (general)PC-38.2 - 32.1[5]
Fluorinated 1,4-naphthoquinone derivativesVarious1.5 - 145[6]
Phenylpironetin analog (4-fluorophenyl dihydroxy)OVCAR50.0165[7]
Phenylpironetin analog (4-fluorophenyl dihydroxy)A27800.0297[7]
Chalcone-based 4-Nitroacetophenone derivative (NCH-10)HepG22.7[8]

This table is a representative summary based on available data for structurally related compounds and is intended to provide a general comparison.

Antimicrobial Activity

Chalcones and other derivatives of propiophenones have been extensively studied for their antimicrobial properties against a broad spectrum of bacteria and fungi. The α,β-unsaturated keto group present in chalcones is a key pharmacophore responsible for their biological activity.[4]

A systematic study of chlorinated chalcones demonstrated that nearly all synthesized compounds displayed antibacterial activity comparable to the standard drug sulfanilamide.[3] The antimicrobial activity was assessed using the agar well diffusion assay against pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[3]

Structure-Activity Relationship Insights:

  • Halogenation: As with anticancer activity, halogen substitution on the aromatic rings generally enhances antimicrobial potency. For P. aeruginosa, chalcones with a 4-chloro substitution on one ring and a 4'-chloro substitution on the other were found to be the most active.[3] For S. aureus, a 4-chloro substitution on one ring and a 2'-chloro substitution on the other resulted in the most active compounds.[3]

  • Hydroxy and Methoxy Groups: The presence of hydroxyl and methoxy groups can also modulate antimicrobial activity, with their position on the ring being a critical factor.

Quantitative Comparison of Antimicrobial Activity:

The following table summarizes the antimicrobial activity of some chalcone derivatives, providing an indication of the potential efficacy of compounds derived from the this compound scaffold.

Compound/AnalogMicroorganismZone of Inhibition (mm)Reference
Unsubstituted ChalconeP. aeruginosa13[3]
Unsubstituted ChalconeS. aureus12[3]
Unsubstituted ChalconeE. coli12[3]
1-(-4-chlorophenyl)-3-phenyl-2-propen-1-oneP. aeruginosa15[3]
1-(-4-chlorophenyl)-3-phenyl-2-propen-1-oneS. aureus16[3]
1-(-4-chlorophenyl)-3-phenyl-2-propen-1-oneE. coli14[3]

This table is a representative summary based on available data for structurally related compounds and is intended to provide a general comparison.

Mechanistic Insights: Targeting the ERK/MAPK Signaling Pathway

Many anticancer agents exert their effects by modulating key cellular signaling pathways that are dysregulated in cancer. The ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.[3][9] Therefore, components of this pathway are attractive targets for cancer therapy.

Several kinase inhibitors that target components of the ERK/MAPK pathway share structural similarities with the this compound scaffold, particularly the presence of a substituted phenyl ring. It is plausible that analogs derived from this scaffold could also function as inhibitors of kinases within this pathway, such as MEK or ERK.

ERK_MAPK_Pathway

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, it is crucial to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[11][12][13][14]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a standardized suspension of a test microorganism. The size of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) with the prepared inoculum.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[14]

  • Compound Application:

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

    • Include a negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications, particularly the introduction of halogens and the formation of chalcone derivatives, can lead to potent anticancer and antimicrobial compounds. The structure-activity relationships highlighted in this guide underscore the importance of the substitution pattern on the aromatic rings for biological activity.

Future research in this area should focus on the synthesis and systematic biological evaluation of a broader range of analogs of this compound. This will enable a more detailed elucidation of the SAR and the identification of lead compounds with optimized potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to identify the specific molecular targets of these compounds and to understand the signaling pathways they modulate. Such efforts will undoubtedly pave the way for the development of new and effective drugs for the treatment of cancer and infectious diseases.

References

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A Comparative Guide to the Reactivity of 1-(4-Chloro-3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic ketones is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 1-(4-Chloro-3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one. Understanding the subtle yet significant impact of the additional fluorine substituent in the former is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules with tailored properties.

This analysis is grounded in the fundamental principles of physical organic chemistry, leveraging the electronic effects of the halogen substituents to elucidate the differential reactivity of the carbonyl group in these two molecules. We will explore the theoretical underpinnings of their reactivity and provide supporting experimental contexts and detailed protocols for key transformations.

The Electronic Landscape: Inductive and Resonance Effects at Play

The reactivity of the carbonyl group in aromatic ketones is intrinsically linked to the electronic nature of the substituents on the phenyl ring. Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This resonance effect pushes electron density back into the ring, counteracting the inductive effect to some extent. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.

In the case of 1-(4-chlorophenyl)propan-1-one , the para-chloro substituent exerts a significant -I effect and a weaker +M effect. This results in a net withdrawal of electron density, making the carbonyl carbon more electrophilic than that of the unsubstituted propiophenone.

For This compound , the situation is more complex. In addition to the para-chloro group, there is a meta-fluoro substituent. Fluorine is the most electronegative element, and therefore its inductive effect is stronger than that of chlorine. Positioned at the meta position, the fluorine's strong -I effect is additive to the -I effect of the chlorine. The resonance effect of a meta-substituent is generally considered to be negligible. Therefore, the combined electron-withdrawing pull of the chlorine and fluorine atoms in this compound is substantially greater than that of the single chlorine atom in 1-(4-chlorophenyl)propan-1-one.

This intensified electron withdrawal significantly increases the partial positive charge on the carbonyl carbon of this compound, making it a more potent electrophile.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett constants for the substituents in our target molecules are:

  • For 1-(4-chlorophenyl)propan-1-one:

    • σₚ for Cl = +0.23[1]

  • For this compound:

    • σₘ for F = +0.34[2]

    • The combined effect can be approximated by the sum of the individual Hammett constants: σ_total ≈ σₚ(Cl) + σₘ(F) = 0.23 + 0.34 = +0.57

The significantly larger positive Hammett constant for the 4-chloro-3-fluoro substitution pattern strongly suggests that the carbonyl group in this compound is considerably more electron-deficient and therefore more reactive towards nucleophiles.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The increased electrophilicity of the carbonyl carbon in this compound is predicted to lead to a faster reaction rate in such transformations compared to 1-(4-chlorophenyl)propan-1-one.

A classic example of this is the reduction of the ketone to an alcohol using a hydride reducing agent like sodium borohydride (NaBH₄). The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon.

Experimental Protocol: Comparative Reduction of Propiophenones with Sodium Borohydride

This protocol outlines a general procedure for comparing the reduction rates of the two propiophenone derivatives.

Materials:

  • This compound

  • 1-(4-chlorophenyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 1-(4-chlorophenyl)propan-1-one in methanol (e.g., 10 mL).

  • Initiation of Reduction: Cool both flasks to 0°C in an ice bath. To each flask, add an equimolar amount of sodium borohydride (e.g., 1 mmol) portion-wise with stirring. Start a timer for each reaction upon the first addition of NaBH₄.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) using thin-layer chromatography. Spot the reaction mixture on a TLC plate and elute with the developing solvent. Visualize the spots under a UV lamp. The starting ketone will have a different Rf value than the product alcohol.

  • Work-up: Once the starting material is consumed (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product alcohol.

  • Analysis: Analyze the reaction times and yields to compare the reactivity.

Expected Outcome:

Based on the electronic effects discussed, it is anticipated that the reduction of This compound will proceed at a significantly faster rate than the reduction of 1-(4-chlorophenyl)propan-1-one. This would be observed by the faster disappearance of the starting material spot on the TLC plate for the difluoro-substituted compound.

Data Presentation

Property1-(4-chlorophenyl)propan-1-oneThis compound
Molecular Formula C₉H₉ClOC₉H₈ClFO
Molar Mass 168.62 g/mol 186.61 g/mol
CAS Number 6285-05-81017779-67-7
Hammett Constant (σ) +0.23 (for 4-Cl)≈ +0.57 (for 4-Cl, 3-F)
Predicted Reactivity towards Nucleophiles LowerHigher

Visualization of the Underlying Principles

To visually represent the concepts discussed, the following diagrams are provided.

G cluster_0 1-(4-chlorophenyl)propan-1-one cluster_1 This compound Ketone_1 C=O Reactivity_1 Lower Electrophilicity Ketone_1->Reactivity_1 Aryl_1 Phenyl Ring Aryl_1->Ketone_1 Cl Cl (para) Aryl_1->Cl Cl->Aryl_1 -I > +M -I_Cl -I (Inductive) +M_Cl +M (Resonance) Ketone_2 C=O Reactivity_2 Higher Electrophilicity Ketone_2->Reactivity_2 Aryl_2 Phenyl Ring Aryl_2->Ketone_2 Cl_2 Cl (para) Aryl_2->Cl_2 F_2 F (meta) Aryl_2->F_2 Cl_2->Aryl_2 -I > +M F_2->Aryl_2 -I (dominant) -I_Cl2 -I (Inductive) +M_Cl2 +M (Resonance) -I_F2 -I (Stronger Inductive) Nucleophile Nu⁻ Nucleophile->Ketone_1 Slower Attack Nucleophile->Ketone_2 Faster Attack

Electronic effects on carbonyl electrophilicity.

G cluster_workflow Comparative Reduction Workflow Start Prepare equimolar solutions of each ketone in MeOH Step1 Cool to 0°C and add NaBH₄ Start->Step1 Step2 Monitor reaction by TLC at regular intervals Step1->Step2 Step3 Quench with aq. NH₄Cl Step2->Step3 Step4 Extract with DCM Step3->Step4 Step5 Dry, concentrate, and analyze Step4->Step5 End Compare reaction times and yields Step5->End

Sources

A Comparative Guide to the Structural Validation of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the structural validation of 1-(4-Chloro-3-fluorophenyl)propan-1-one. This crucial step in drug discovery and development ensures the integrity of the molecular entity, underpinning the reliability of all subsequent biological and toxicological data. We will move beyond a simple recitation of techniques to a comparative analysis, exploring the "why" behind our experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

The Imperative of Structural Certainty

This compound is a substituted aromatic ketone, a class of compounds frequently encountered as intermediates or core scaffolds in medicinal chemistry. Its precise structure, particularly the substitution pattern on the aromatic ring, is critical to its chemical reactivity and biological activity. Ambiguity in its structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in providing unambiguous structural proof.

Comparative Analysis of Spectroscopic Techniques

Each analytical technique offers a unique window into the molecular structure. While each is powerful in its own right, their synergistic use provides the highest level of confidence in structural elucidation.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and electronic environment of atoms.Unparalleled for determining precise atom connectivity and stereochemistry.Relatively lower sensitivity compared to MS; requires higher sample concentration.
FT-IR Presence of specific functional groups based on bond vibrations.Fast, non-destructive, and excellent for identifying key functional groups (e.g., carbonyl).Provides limited information on the overall molecular skeleton.
GC-MS Molecular weight and fragmentation pattern.Extremely high sensitivity; provides molecular weight and valuable structural clues from fragmentation.Isomeric compounds can have similar fragmentation patterns; not definitive for connectivity alone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.[1][2][3] For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their electronic environment (through chemical shift).[1][2]

Predicted ¹H NMR Spectrum of this compound:

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
a1.2Triplet3H-CH₃
b3.0Quartet2H-CH₂-
c7.5Doublet1HAr-H (ortho to Cl)
d7.8Doublet of doublets1HAr-H (ortho to F, meta to Cl)
e8.0Doublet1HAr-H (ortho to C=O, meta to F)

Causality Behind Predictions:

  • The -CH₃ group (a) is expected to be a triplet due to coupling with the adjacent two protons of the -CH₂- group. Its chemical shift around 1.2 ppm is typical for a methyl group next to a carbonyl.

  • The -CH₂- group (b) will appear as a quartet due to coupling with the three methyl protons, shifted downfield to around 3.0 ppm by the electron-withdrawing effect of the carbonyl group.

  • The aromatic protons (c, d, e) will be in the range of 7.5-8.0 ppm.[4] The specific splitting patterns and chemical shifts are dictated by the positions of the chloro, fluoro, and propanoyl substituents. The fluorine atom will also cause coupling with nearby protons.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of this compound:

Signal Predicted Chemical Shift (ppm) Assignment
1~8-CH₃
2~35-CH₂-
3~115 (doublet, J ≈ 22 Hz)Ar-C (ortho to F)
4~128Ar-C (ortho to Cl)
5~130 (doublet, J ≈ 3 Hz)Ar-C (meta to F)
6~132Ar-C (ipso to Cl)
7~138 (doublet, J ≈ 8 Hz)Ar-C (ipso to C=O)
8~158 (doublet, J ≈ 250 Hz)Ar-C (ipso to F)
9~198C=O

Causality Behind Predictions:

  • The aliphatic carbons (-CH₃ and -CH₂-) appear upfield.

  • The carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically around 198 ppm for an aromatic ketone.

  • The aromatic carbons exhibit a range of chemical shifts influenced by the substituents. The carbon directly attached to the highly electronegative fluorine atom will show a large C-F coupling constant.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Filter the solution into a clean 5 mm NMR tube. A->B C Insert sample into NMR spectrometer (e.g., 400 MHz). B->C D Acquire ¹H and ¹³C spectra. C->D E Process the raw data (Fourier transform, phasing, and baseline correction). D->E F Analyze chemical shifts, integration, and coupling patterns. E->F G Compare with predicted spectra and reference data. F->G

NMR Experimental Workflow

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most diagnostic absorption will be that of the carbonyl (C=O) group.

Predicted FT-IR Absorptions:

Wavenumber (cm⁻¹) Intensity Vibration
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1690 Strong, Sharp C=O stretch (Aromatic Ketone)
~1600, ~1475Medium-WeakAromatic C=C stretch
~1250MediumC-F stretch
~800StrongC-Cl stretch

Causality Behind Predictions:

  • The carbonyl (C=O) stretching frequency in aromatic ketones is typically found in the range of 1685-1665 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). The presence of electron-withdrawing halogens on the ring is expected to slightly increase the frequency, leading to a predicted value around 1690 cm⁻¹.

Experimental Protocol: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place a small amount of the sample (liquid or solid) on the ATR crystal. B Collect the background spectrum (empty ATR). A->B C Collect the sample spectrum. B->C D Identify characteristic absorption bands for functional groups. C->D E Compare the C=O stretch to expected values for aromatic ketones. D->E

FT-IR Experimental Workflow

III. Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to determine the molecular weight and fragmentation pattern of a compound.

A. Mass Spectrum Interpretation

The mass spectrum provides two key pieces of information: the molecular ion peak (M⁺) and the fragmentation pattern.

  • Molecular Ion Peak (M⁺): For this compound (C₉H₈ClFO), the molecular weight is approximately 186.61 g/mol . Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M⁺ peak at m/z 186 and an M+2 peak at m/z 188, with a relative intensity of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: The fragmentation pattern provides a "fingerprint" of the molecule. Key predicted fragments for this compound include:

    • m/z 157/159: Loss of the ethyl group (-CH₂CH₃) to form the [M - 29]⁺ acylium ion. This is often a very stable and prominent fragment for ketones.

    • m/z 139/141: Formation of the 4-chloro-3-fluorobenzoyl cation.

    • m/z 111/113: Loss of CO from the benzoyl cation.

    • m/z 57: The propanoyl cation ([CH₃CH₂CO]⁺).

Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM). B Inject the sample into the GC-MS. A->B C The compound is separated on the GC column and then ionized and detected by the MS. B->C D Analyze the mass spectrum for the molecular ion peak (M⁺ and M+2). C->D E Identify key fragment ions and propose fragmentation pathways. D->E F Compare with library spectra of similar compounds. E->F

GC-MS Experimental Workflow

Conclusion: A Self-Validating Triad of Evidence

The structural validation of this compound is a clear demonstration of the power of a multi-technique analytical approach.

  • FT-IR confirms the presence of the key carbonyl functional group and the aromatic system.

  • GC-MS provides the correct molecular weight and the presence of a single chlorine atom through its isotopic pattern, while the fragmentation pattern supports the proposed connectivity.

  • NMR delivers the definitive and unambiguous proof of the carbon-hydrogen framework, including the precise substitution pattern on the aromatic ring and the structure of the propanoyl side chain.

Each technique validates the findings of the others, creating a robust and self-consistent dataset that leaves no ambiguity in the final structural assignment. This rigorous approach is the bedrock of scientific integrity in drug discovery and development, ensuring that all subsequent research is built on a solid foundation of molecular certainty.

References

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Columbia University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE | CAS 347-93-3. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)- Mass Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1-(2-fluorophenyl)propan-1-one. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

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A Comparative Analysis of Halogenated Phenylpropanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of halogenated phenylpropanones, a class of compounds with significant interest in medicinal chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of halogenation on the bioactivity, toxicity, and analytical profiles of these molecules. By synthesizing data from peer-reviewed literature, this guide offers an objective comparison to inform future research and development.

Introduction: The Significance of Halogenation in Phenylpropanone Scaffolds

The phenylpropanone backbone, a core structure in many psychoactive substances, including synthetic cathinones, is a frequent target for chemical modification.[1] Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into this structure, is a common strategy employed to modulate the pharmacological and toxicological properties of these compounds.[2][3] This modification can significantly alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[2][4] For instance, halogenation in the para-position of the phenyl ring can block para-hydroxylation, a common metabolic pathway, thereby prolonging the compound's effects.[2] This guide will focus on the comparative effects of para-halogenation with fluorine and chlorine, as these are the most frequently encountered modifications in emergent psychoactive substances.[2][3]

Comparative Pharmacodynamics: The Influence of Halogens on Monoamine Transporter Inhibition

Synthetic cathinones, a prominent class of phenylpropanones, exert their primary pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6][7] The potency and selectivity of a compound for these transporters dictate its psychoactive profile. Halogenation has been shown to significantly alter these interactions.

A key finding is that while both non-halogenated and halogenated cathinones are potent inhibitors of NET and DAT, para-halogenation tends to increase the inhibitory activity at SERT.[8] This shift towards a more serotonergic profile can have profound implications for the drug's effects and potential for neurotoxicity.[8]

Below is a table summarizing the inhibitory concentrations (IC50) of representative non-halogenated and para-halogenated phenylpropanones on monoamine transporters.

CompoundNorepinephrine Transporter (NET) IC50 (nM)Dopamine Transporter (DAT) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)DAT/SERT Selectivity RatioReference
Methcathinone SubmicromolarLow micromolar>10,000High[8]
4-Fluoromethcathinone (4-FMC) SubmicromolarLow micromolar~1,000Moderate[8]
4-Chloromethcathinone (4-CMC) SubmicromolarLow micromolar~500Low[8]

Causality Behind Experimental Choices: The use of in vitro transporter inhibition assays with HEK 293 cells expressing the respective human transporters provides a standardized and reproducible system to quantify the direct interaction of these compounds with their primary molecular targets.[8] This approach isolates the transporter-ligand interaction from other complex biological variables, allowing for a clear comparison of potency and selectivity.

Comparative Cytotoxicity and Neurotoxicity: The Dark Side of Halogenation

While halogenation can enhance desired pharmacological activity, it often comes at the cost of increased toxicity. Studies have consistently demonstrated that para-halogenation of amphetamines and methcathinones increases their cytotoxic and neurotoxic potential.[2][3][8]

The primary mechanism underlying this increased toxicity appears to be mitochondrial dysfunction.[2][3][8] Halogenated derivatives have been shown to decrease cellular ATP content, impair the mitochondrial electron transport chain, and increase the production of reactive oxygen species (ROS), ultimately leading to apoptosis.[2][3]

Comparative Cytotoxicity Data:

CompoundCell TypeCytotoxicity MetricIC50 Value (mM)Reference
Amphetamine SH-SY5YCellular ATP depletion>2[2]
4-Fluoroamphetamine (4-FA) SH-SY5YCellular ATP depletion1.4[2]
4-Chloroamphetamine (PCA) SH-SY5YCellular ATP depletion0.4[2]
Methcathinone SH-SY5YCellular ATP depletion>2[2]
4-Chloromethcathinone (4-CMC) SH-SY5YCellular ATP depletion1.4[2]

A consistent trend observed is a rank order of cytotoxicity for the para-substituents: Chloride > Fluoride > Hydrogen .[2][3][8] This suggests that the nature of the halogen atom plays a critical role in determining the toxic potential of the molecule.

Structure-Activity Relationship in Halogenated Phenylpropanones

The following diagram illustrates the general structure-activity relationships for para-halogenated phenylpropanones, highlighting the impact of the halogen substituent on key biological activities.

SAR cluster_0 Core Phenylpropanone Structure cluster_1 Para-Halogenation cluster_2 Pharmacological & Toxicological Effects Core Phenylpropanone Scaffold Halogen Halogen (X) at para-position Core->Halogen Modification DAT_NET_Inhibition Potent DAT/NET Inhibition Core->DAT_NET_Inhibition Maintains SERT_Inhibition Increased SERT Inhibition Halogen->SERT_Inhibition Leads to Cytotoxicity Increased Cytotoxicity Halogen->Cytotoxicity Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytotoxicity->Mitochondrial_Dysfunction Mediated by Workflow Sample Sample Acquisition (e.g., Seized Material, Biological Matrix) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Interpretation Comparative Analysis & Interpretation Data_Processing->Interpretation

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Chloro-3-fluorophenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Chloro-3-fluorophenyl)propan-1-one, a halogenated ketone that requires meticulous handling due to its inherent hazards. By understanding the chemical's properties and adhering to these field-proven procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.

Hazard Assessment and Characterization

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

  • H412: Harmful to aquatic life with long-lasting effects. [1]

These classifications are consistent with the hazard profiles of similar halogenated organic compounds, which are known to be toxic and irritants.[2] The presence of both chlorine and fluorine on the phenyl ring necessitates that this compound be treated as a halogenated organic waste.

Table 1: Hazard Profile of this compound

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long-lasting effects[1]

Personal Protective Equipment (PPE) and Engineering Controls

Given the identified hazards, stringent adherence to safety protocols is mandatory. The following PPE and engineering controls are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of exposure, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[3]

Engineering Controls:

  • Chemical Fume Hood: All transfers, weighing, and dilutions of the compound must be performed within a properly functioning chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

For Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

For Large Spills (outside of a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and provide them with the identity of the spilled chemical.

  • Restrict access to the spill area.

  • Do not attempt to clean up the spill unless you are trained and equipped to do so.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic waste . Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6][7] Co-mingling will result in the entire volume of waste being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]

  • Establish a dedicated waste container specifically for halogenated organic compounds.

Step 2: Container Selection and Labeling

  • Container Selection: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9] Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[9]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste - Halogenated Organics." The label must also include the full chemical name: "this compound" and an approximate concentration or volume. All constituents of a waste mixture must be listed.[3][6]

Step 3: Waste Accumulation

  • All additions of waste to the container must be performed in a chemical fume hood.[3]

  • Keep the waste container closed at all times except when adding waste.[3][9]

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][5][10]

  • The satellite accumulation area should have secondary containment to capture any potential leaks.[3]

Step 4: Final Disposal

  • Once the waste container is full (no more than 90% capacity to allow for expansion), or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing a hazardous waste pickup request form.[9]

  • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl and HF).

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Generation of this compound Waste hazard_id Hazard Identification: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Aquatic Hazard (H412) start->hazard_id ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat hazard_id->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_stream Is the waste stream exclusively This compound or other halogenated organics? fume_hood->waste_stream halogenated_container Select a designated, labeled 'Halogenated Organic Waste' container (HDPE or glass). waste_stream->halogenated_container Yes non_halogenated_container Segregate into appropriate non-halogenated waste stream. (Not for this compound) waste_stream->non_halogenated_container No add_waste Add waste to the container, ensuring it is securely capped afterwards. halogenated_container->add_waste storage Store in a designated satellite accumulation area with secondary containment. add_waste->storage pickup Arrange for disposal through EHS or a licensed contractor. storage->pickup incineration High-Temperature Incineration with flue gas scrubbing. pickup->incineration

Caption: Disposal decision workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-faceted process that hinges on a clear understanding of its hazards, the consistent use of appropriate personal protective equipment and engineering controls, and strict adherence to established waste management protocols. By following this comprehensive guide, laboratory professionals can confidently manage this chemical waste stream, ensuring a safe and compliant research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

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Navigating the Safe Handling of 1-(4-Chloro-3-fluorophenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Chloro-3-fluorophenyl)propan-1-one (CAS No. 1017779-67-7), a halogenated aromatic ketone. By elucidating the principles behind each procedural step, this document aims to be your preferred resource for laboratory safety and chemical management, fostering a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The signal word associated with these hazards is "Warning" .[1]

Given its chemical structure as a halogenated aromatic ketone, it is prudent to assume potential for other hazards common to this class of compounds until more specific toxicological data becomes available. Halogenated organic compounds can have varying degrees of toxicity and may be harmful if swallowed or absorbed through the skin.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1017779-67-7[1]
Molecular Formula C9H8ClFO[1]
Molecular Weight 186.61 g/mol [1]
Melting Point 30-34 °C[1]
Boiling Point 263.6±20.0 °C (Predicted)[1]
Density 1.214±0.06 g/cm³ (Predicted)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent skin, eye, and respiratory exposure. The selection of appropriate PPE is a critical step in risk mitigation.

Hand Protection

Rationale: The primary route of exposure is often through skin contact. Halogenated aromatic hydrocarbons can attack many common glove materials. Therefore, selecting gloves with appropriate chemical resistance is crucial.

Recommended Gloves:

  • Nitrile Gloves: Offer good resistance to a range of chemicals, but their performance against specific aromatic and halogenated solvents can be limited. They are suitable for incidental splash protection but should be changed immediately upon contact.

  • Neoprene Gloves: Provide good resistance to acids, bases, alcohols, and petroleum products. However, they may have limitations with some halogenated hydrocarbons.

  • Butyl Rubber Gloves: Offer excellent resistance to ketones, esters, and strong acids. They are a strong candidate for handling this compound, although they may have lower dexterity.

It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data for chlorinated and fluorinated aromatic compounds.

Eye and Face Protection

Rationale: The compound is classified as a serious eye irritant.[1] Direct contact can cause significant damage.

Recommendations:

  • Chemical Safety Goggles: Must be worn at all times in the laboratory when handling this compound.

  • Face Shield: Should be worn in conjunction with safety goggles when there is a risk of splashing, such as during transfers of larger quantities or when heating the substance.

Skin and Body Protection

Rationale: To prevent skin irritation from accidental spills or contact.[1]

Recommendations:

  • Laboratory Coat: A standard lab coat should be worn and buttoned to protect clothing and skin.

  • Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the lab coat for added protection, especially when handling larger volumes.

Respiratory Protection

Rationale: The compound may cause respiratory irritation.[1] Handling procedures that could generate dust (if in solid form at room temperature) or vapors (if heated or in solution) require respiratory protection.

Recommendations:

  • Work in a Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Respirator: If there is a potential for exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Proper fit testing and training are required for respirator use.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard This compound H315: Skin Irritant H319: Eye Irritant H335: Respiratory Irritant Hand Hand Protection (Nitrile, Neoprene, or Butyl Gloves) Hazard->Hand Prevents Skin Contact Eye Eye/Face Protection (Goggles +/- Face Shield) Hazard->Eye Prevents Eye Contact Body Body Protection (Lab Coat +/- Apron) Hazard->Body Prevents Skin Contact Respiratory Respiratory Protection (Fume Hood/Respirator) Hazard->Respiratory Prevents Inhalation Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure Waste This compound (Used material, contaminated items) Segregate Segregate as Halogenated Organic Waste Waste->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Dispose Dispose via Licensed Hazardous Waste Vendor (Incineration) Collect->Dispose

Caption: Step-by-step disposal workflow for the compound.

By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer research environment and ensure the responsible management of chemical substances. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

  • PubChem. 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. National Institutes of Health. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.